4-Chloro-2-methylthio-5-phenylpyrimidine
Description
BenchChem offers high-quality 4-Chloro-2-methylthio-5-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylthio-5-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
61044-97-1 |
|---|---|
Molecular Formula |
C11H9ClN2S |
Molecular Weight |
236.72 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-5-phenylpyrimidine |
InChI |
InChI=1S/C11H9ClN2S/c1-15-11-13-7-9(10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
GNJCIRMYWZTLFI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Chloro-2-methylthio-5-phenylpyrimidine
Executive Summary & Chemical Identity[1][2][3]
4-Chloro-2-methylthio-5-phenylpyrimidine is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., tyrosine kinases, CDKs) and G-protein coupled receptors (GPCRs, specifically Adenosine receptors).[1]
Its structural significance lies in its dual-electrophilic nature .[2] The pyrimidine core features two distinct leaving groups with differentiated reactivity:
-
C4-Chloro: Highly reactive towards nucleophilic aromatic substitution (
).[2] -
C2-Methylthio: Latent electrophile; stable under basic
conditions but can be activated via oxidation to a sulfone ( ) or sulfoxide ( ).[1]
This "orthogonal reactivity" allows medicinal chemists to sequentially functionalize the ring, introducing complex substituents at the C4 and C2 positions with high regiocontrol.[2]
Chemical Profile
| Property | Detail |
| IUPAC Name | 4-Chloro-2-(methylsulfanyl)-5-phenylpyrimidine |
| Molecular Formula | |
| Molecular Weight | 236.72 g/mol |
| Core Scaffold | Pyrimidine (1,3-Diazine) |
| Substituents | C2: Methylthio ( |
| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in water.[3][1][4][5] |
| Storage | Inert atmosphere ( |
Synthesis Strategy & Protocols
The synthesis of 4-Chloro-2-methylthio-5-phenylpyrimidine is typically achieved through the construction of the pyrimidine ring followed by functional group modification. The most robust route utilizes ethyl phenylacetate as the starting material to install the C5-phenyl group early in the sequence.
Retrosynthetic Analysis
The target molecule is disconnected at the C4-Cl bond, revealing the pyrimidin-4(3H)-one precursor. This precursor is formed via condensation of a C3-synthon (phenyl-formyl-acetate equivalent) and a N-C-N synthon (S-methylisothiourea).[1]
Step-by-Step Synthesis Protocol
Step 1: Formation of 5-Phenyl-2-(methylthio)pyrimidin-4(3H)-one
-
Reagents: Ethyl phenylacetate, Ethyl formate, Sodium hydride (NaH), S-Methylisothiourea hemisulfate.[1]
-
Solvent: Anhydrous THF or Toluene.[2]
Procedure:
-
Formylation: To a suspension of NaH (1.2 eq) in anhydrous THF at 0°C, add ethyl phenylacetate (1.0 eq) and ethyl formate (1.2 eq) dropwise. Stir at room temperature for 4–6 hours to form the sodium enolate of ethyl 2-formyl-2-phenylacetate.
-
Cyclization: Add S-methylisothiourea hemisulfate (1.1 eq) to the reaction mixture. Heat to reflux for 8–12 hours.
-
Workup: Cool the mixture and neutralize with acetic acid. The product, 5-phenyl-2-(methylthio)pyrimidin-4(3H)-one, typically precipitates. Filter, wash with water and cold ethanol, and dry under vacuum.
Step 2: Chlorination (Deoxychlorination)
-
Reagents: Phosphorus oxychloride (
), N,N-Dimethylaniline (catalytic base).[1] -
Conditions: Reflux (
).[2]
Procedure:
-
Suspend 5-phenyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) in neat
(5–10 vol). -
Add N,N-dimethylaniline (1.5 eq) cautiously.
-
Reflux the mixture for 3–5 hours. Monitor by TLC (conversion of polar starting material to non-polar product).[6]
-
Quenching (Critical Safety Step): Cool the reaction mixture. Pour slowly onto crushed ice/water with vigorous stirring to hydrolyze excess
. Maintain temperature to prevent hydrolysis of the product. -
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated
and brine. Dry over and concentrate. -
Purification: Recrystallize from hexane/ethyl acetate or purify via flash column chromatography.
Reactivity Profile & Mechanistic Insights[2][8]
The utility of this scaffold rests on the differential reactivity of the C4 and C2 positions.
Regioselective (C4 Position)
The C4 position is activated by the adjacent ring nitrogen (N3) and the electron-withdrawing nature of the pyrimidine ring.[2][1] The C5-phenyl group provides steric bulk but does not deactivate the ring significantly.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.[2][1]
-
Mechanism: Addition-Elimination (
).[2][1] The nucleophile attacks C4, forming a Meisenheimer complex, followed by the expulsion of the chloride ion. -
Conditions: Mild basic conditions (e.g.,
in THF or DMF) are sufficient.[2][1]
Activation of C2-Methylthio Group
The C2-SMe group is a poor leaving group compared to chloride.[2] However, it can be "switched on" by oxidation.
-
Oxidation: Treatment with m-CPBA or Oxone converts the sulfide to a sulfone (
).[1] -
Substitution: The sulfone is a highly reactive leaving group (often more reactive than chloride), allowing for a second nucleophilic substitution at C2.[2][1]
Visualization of Reaction Pathways[2]
Figure 1: Sequential functionalization strategy. The C4-Cl is displaced first, followed by oxidation and displacement of the C2-SMe group.
Applications in Drug Discovery[7][9][10]
Kinase Inhibition
The 5-phenylpyrimidine scaffold mimics the adenine ring of ATP.[2]
-
Binding Mode: The N1 and C2-substituents often interact with the hinge region of the kinase. The C5-phenyl group occupies the hydrophobic pocket (Gatekeeper region).
-
Target Examples: p38 MAP Kinase, Lck (Lymphocyte-specific protein tyrosine kinase), and KDR (VEGFR-2).[1]
Adenosine Receptor Antagonists
Derivatives of 5-phenylpyrimidine have shown high affinity for
Quantitative Structure-Activity Relationship (QSAR) Data
Table 1: Impact of C4-Substitution on Biological Activity (Representative Data)
| C4 Substituent (R) | C2 Substituent | Target | Activity ( | Mechanism Note |
| p38 MAPK | > 10 | Weak binding without H-bond donor at C2 | ||
| p38 MAPK | 15 nM | H-bond donor at C2 critical for hinge binding | ||
| Adenosine | 45 nM | Hydrophobic C4 substituent favors GPCR pocket |
Safety & Handling (MSDS Summary)
-
Hazards:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.
-
Spill Response: Neutralize with sodium bicarbonate before disposal.[2] Do not allow to enter drains (toxic to aquatic life).
References
-
General Pyrimidine Synthesis
-
Medicinal Chemistry Application (Kinase Inhibitors)
-
Nucleophilic Substitution Mechanism
-
Synthesis of Phenyl-Pyrimidines
Sources
- 1. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. prepchem.com [prepchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Synthesis Pathway for 4-Chloro-2-methylthio-5-phenylpyrimidine
Executive Summary
Target Molecule: 4-Chloro-2-methylthio-5-phenylpyrimidine CAS Registry Number: (Analogous to 124700-70-5 for the 4-OH precursor) Molecular Formula: C₁₁H₉ClN₂S Core Application: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., substituted 5-phenylpyrimidines), agrochemicals, and adenosine receptor antagonists.
This technical guide details the robust, scalable synthesis of 4-Chloro-2-methylthio-5-phenylpyrimidine. The pathway is designed for high regioselectivity and yield, utilizing a convergent heterocyclic synthesis strategy. The core workflow involves the Claisen condensation of phenylacetic acid derivatives, followed by cyclization with S-methylisothiourea and subsequent deformylative chlorination.
Key Advantages of this Route:
-
Regiocontrol: The use of a formylated phenylacetate precursor guarantees the position of the phenyl group at C-5.
-
Scalability: Avoids high-pressure hydrogenation or expensive palladium catalysts found in cross-coupling routes (e.g., Suzuki coupling at C-5).
-
Intermediate Stability: The 4-pyrimidinone intermediate is a stable, crystalline solid, allowing for easy purification before the critical chlorination step.
Retrosynthetic Analysis
To ensure the integrity of the pyrimidine core and the correct placement of the 5-phenyl substituent, we disconnect the molecule at the C4-Cl bond and the N1-C6/N3-C2 bonds.
-
Functional Group Interconversion (FGI): The C4-Chlorine is derived from a C4-Hydroxyl (tautomeric with C4-One) via nucleophilic aromatic substitution using a chlorinating agent (
). -
Heterocyclic Disconnection: The pyrimidine ring is deconstructed into a three-carbon electrophile (C-C-C backbone containing the phenyl ring) and a two-nitrogen nucleophile (N-C-N fragment).
Figure 1: Retrosynthetic logic flow identifying the critical C-C bond formation and cyclization steps.
Detailed Synthesis Pathway[1][3][4][5][6][7]
Stage 1: Formation of Ethyl 2-formyl-2-phenylacetate (Sodium Salt)
The synthesis begins with the C-formylation of ethyl phenylacetate. This step creates the necessary 1,3-electrophilic center for the pyrimidine ring closure.
-
Reaction Type: Crossed Claisen Condensation.
-
Reagents: Ethyl Phenylacetate, Ethyl Formate, Sodium Ethoxide (NaOEt).
-
Solvent: Toluene or anhydrous Ethanol.
Mechanism: The ethoxide base deprotonates the alpha-carbon of ethyl phenylacetate. The resulting enolate attacks the carbonyl carbon of ethyl formate. Elimination of ethoxide yields the formylated product, which exists stably as the sodium enolate salt.
Critical Control Point:
-
Moisture Control: The reaction is strictly anhydrous. Water will hydrolyze the ethyl formate and quench the ethoxide, lowering yields.
-
Temperature: Maintain temperature below 30°C during addition to prevent self-condensation of ethyl formate.
Stage 2: Cyclization to 5-Phenyl-2-(methylthio)pyrimidin-4(3H)-one
The sodium enolate from Stage 1 is condensed directly with S-methylisothiourea sulfate. This constructs the pyrimidine ring with the sulfur moiety already alkylated, avoiding the need for handling toxic methyl mercaptan or performing a separate methylation step on a thiouracil intermediate.
-
Reagents: Sodium Enolate (from Stage 1), S-Methylisothiourea Sulfate, Sodium Acetate (buffer).
-
Solvent: Water/Ethanol mixture.
-
Conditions: Reflux (78-80°C) for 4–6 hours.
Protocol Insight: S-methylisothiourea sulfate is stable and odorless compared to free thiols. The base facilitates the nucleophilic attack of the isothiourea nitrogens on the ester and aldehyde carbons of the formyl-phenylacetate fragment.
Stage 3: Deformylative Chlorination (The "POCl3" Step)
The final step converts the 4-pyrimidinone (lactam) to the 4-chloropyrimidine.
-
Reagents: Phosphorus Oxychloride (
), Triethylamine ( ) or -Dimethylaniline. -
Solvent: Toluene (preferred for scale) or neat
. -
Conditions: 80–100°C for 2–4 hours.
Safety Note:
Experimental Protocols
Step 1 & 2: One-Pot Synthesis of 5-Phenyl-2-(methylthio)pyrimidin-4(3H)-one
Materials:
-
Ethyl Phenylacetate: 16.4 g (100 mmol)
-
Ethyl Formate: 11.1 g (150 mmol)
-
Sodium Ethoxide: 6.8 g (100 mmol)
-
S-Methylisothiourea Sulfate: 13.9 g (50 mmol) (Note: Sulfate is dimeric, so 0.5 eq provides 1 eq of isothiourea)
-
Toluene (anhydrous): 100 mL
-
Ethanol (absolute): 50 mL
Procedure:
-
Formylation: In a dry 500 mL 3-neck flask equipped with a dropping funnel and thermometer, suspend Sodium Ethoxide in Toluene.
-
Cool to 0–5°C. Add Ethyl Formate.
-
Add Ethyl Phenylacetate dropwise over 30 minutes, maintaining temperature <10°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The sodium salt of the formyl ester will form a thick suspension or paste.
-
Cyclization: Dissolve S-Methylisothiourea Sulfate in 50 mL of water and add it to the reaction mixture.
-
Heat the biphasic mixture to reflux (approx. 85°C) for 6 hours.
-
Work-up: Cool to RT. Separate the aqueous layer (which may contain the product salt). Acidify the aqueous phase with Acetic Acid to pH ~5.
-
The product, 5-Phenyl-2-(methylthio)pyrimidin-4(3H)-one , will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry in a vacuum oven at 50°C.
-
Expected Yield: 65–75%
-
Melting Point: 220–225°C (dec).
-
Step 3: Synthesis of 4-Chloro-2-methylthio-5-phenylpyrimidine
Materials:
-
5-Phenyl-2-(methylthio)pyrimidin-4(3H)-one: 10.9 g (50 mmol)
-
Phosphorus Oxychloride (
): 23 mL (250 mmol, 5 eq) -
Triethylamine: 7 mL (50 mmol) (Catalyst/Acid Scavenger)
-
Toluene: 50 mL
Procedure:
-
In a 250 mL round-bottom flask, suspend the pyrimidinone in Toluene.
-
Add Triethylamine carefully.
-
Add
slowly (exothermic reaction). -
Fit with a condenser and calcium chloride guard tube. Heat to 90–100°C for 3 hours. The solution should become clear as the starting material is consumed.
-
Quenching (CRITICAL): Cool the reaction mixture to RT. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. Maintain internal temperature <20°C.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with saturated
(carefully, gas evolution) and then brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Eluent: 5-10% EtOAc in Hexanes).
-
Expected Yield: 80–90%
-
Appearance: White to pale yellow solid.
-
Process Visualization
Figure 2: Step-by-step reaction scheme from acyclic precursors to the chlorinated heterocycle.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in reagents; "O-alkylation" vs "C-alkylation". | Ensure NaOEt is freshly prepared or high quality. Use strictly anhydrous toluene. |
| Incomplete Chlorination | Old | Distill |
| Product Hydrolysis | Quenching | Quench on ice. Neutralize with |
| S-Demethylation | Harsh acidic conditions during workup. | The S-methyl group is relatively stable, but avoid boiling in strong acid. The chlorination step is anhydrous and safe for S-Me. |
References
-
Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Retrieved from
-
ChemicalBook. (2023). Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine. Retrieved from
-
Maddani, M. R., & Prabhu, K. R. (2010).[3] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[3] Journal of Organic Chemistry, 75(7), 2327-2332.
-
Google Patents. (2006). Process for producing 4-chloro-2-methylthiopyrimidines (JP2006076970A). Retrieved from
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules, 17, 1-x. Retrieved from
Sources
The Phenylpyrimidine Scaffold: From Agrochemical Roots to Targeted Oncology
The following technical guide is structured to provide a comprehensive, high-level overview of phenylpyrimidine compounds, moving from their historical roots in agrochemistry to their modern dominance in targeted oncology.
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals
Introduction: The Privileged Scaffold
The phenylpyrimidine moiety—a pyrimidine heterocycle substituted with a phenyl ring—represents a "privileged structure" in medicinal chemistry. Its utility stems from the pyrimidine ring’s ability to serve as a hydrogen bond acceptor (mimicking the adenine ring of ATP) while the phenyl group provides essential hydrophobic interactions within enzyme binding pockets.
This guide traces the evolution of this scaffold from its early application in crop protection (fungicides) to its current status as a cornerstone of kinase inhibitor design, exemplified by the blockbuster drug Ibrutinib.
Historical Trajectory: The Agrochemical Foundation
Before phenylpyrimidines revolutionized oncology, they were pivotal in global agriculture.
The Fenarimol Era (1970s)
In 1971, Eli Lilly and Company introduced Fenarimol (sold as Rubigan), a pyrimidine-5-yl benzhydrol derivative.[1]
-
Structure: A 5-substituted pyrimidine linked to two phenyl rings (one chlorinated).[1][2]
-
Mechanism of Action (MoA): Fenarimol acts as a demethylation inhibitor (DMI).[1] It binds to the heme iron of the fungal enzyme cytochrome P450 14
-demethylase (CYP51) . This inhibition blocks the biosynthesis of ergosterol, a critical component of fungal cell membranes, leading to membrane collapse and cell death. -
Significance: Fenarimol established the phenylpyrimidine motif as a potent scaffold for targeting cytochrome P450 enzymes, a concept later "re-purposed" for human therapeutics (e.g., antifungal azoles and CYP17 inhibitors for prostate cancer).
Evolution to Anilinopyrimidines
While distinct from direct phenyl-pyrimidines, the anilinopyrimidines (e.g., Pyrimethanil) emerged in the 1990s as fungicides inhibiting methionine biosynthesis. This structural variation demonstrated the scaffold's plasticity—shifting the phenyl group from a direct carbon linkage to a nitrogen linkage (aniline) altered the biological target entirely.
The Medicinal Chemistry Revolution: Kinase Inhibition
The transition from agrochemistry to oncology was driven by the realization that the pyrimidine ring is an excellent bioisostere for the purine ring of ATP.
The Structural Logic (The "Hinge Binder")
In the ATP-binding pocket of protein kinases, the "hinge region" connects the N- and C-terminal lobes.
-
The Pyrimidine Role: The N1 and N3 atoms of the pyrimidine ring often form critical hydrogen bonds with the backbone amides of the kinase hinge region.
-
The Phenyl Role: A phenyl substituent (typically at the 4-position) extends into the hydrophobic pocket (often the "gatekeeper" region), providing selectivity and binding affinity through van der Waals interactions.
Case Study: Ibrutinib (The Crown Jewel)
While Ibrutinib is technically a pyrazolo[3,4-d]pyrimidine, its discovery is deeply rooted in phenylpyrimidine SAR (Structure-Activity Relationship).[1]
-
Target: Bruton’s Tyrosine Kinase (BTK).[1]
-
Mechanism: It functions as an irreversible inhibitor by forming a covalent bond with Cysteine-481 in the BTK active site via an acrylamide "warhead."[1]
-
Scaffold Evolution: The core scaffold positions a 4-phenoxyphenyl group to occupy the hydrophobic pocket, while the pyrimidine moiety anchors the molecule. This illustrates the "scaffold hopping" strategy where the phenylpyrimidine concept is fused into a bicyclic system to maximize potency.
Structure-Activity Relationship (SAR) Analysis
The biological activity of phenylpyrimidines is strictly governed by substitution patterns.[1]
| Position | Functional Role | Common Substituents | Effect |
| C-2 | Solubility & H-Bonding | Amines, Morpholines, Piperazines | Improves ADME properties; often points towards the solvent front.[1] |
| C-4 | Hydrophobic Interaction | Phenyl, Substituted Aryls | Critical for potency; engages the hydrophobic "back pocket" of the enzyme. |
| C-5 | Steric Modulation | H, F, Methyl | Fine-tunes the torsion angle of the phenyl ring; affects planarity and packing.[1] |
| C-6 | Auxiliary Binding | H, Small Alkyls | Often left unsubstituted to avoid steric clash with the ATP pocket roof.[1] |
Experimental Protocols: Synthesis of Phenylpyrimidines
Two primary methodologies dominate the synthesis of this scaffold: the classical Pinner Synthesis (cyclization) and the modern Suzuki-Miyaura Coupling (functionalization).
Protocol A: Modern Suzuki-Miyaura Coupling (Recommended)
Use this protocol for rapid library generation of 4-phenylpyrimidines from commercially available chloropyrimidines.[1]
Reagents:
-
4-Chloropyrimidine derivative (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(PPh
) (5 mol%)[1] -
Base: K
CO (2.0 equiv)[1] -
Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Inertion: Charge a microwave-safe vial with the 4-chloropyrimidine, arylboronic acid, and K
CO . Seal and purge with Argon for 5 minutes. -
Catalyst Addition: Quickly add Pd(PPh
) under a positive stream of Argon.[1] -
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Irradiate in a microwave reactor at 100°C for 20–40 minutes (or reflux for 12 hours under standard heating).
-
Work-up: Dilute with ethyl acetate, wash with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Validation:
-
Expect yields >80%.[1]
-
Confirm regioselectivity (C-4 vs C-2) using 2D NMR (HMBC) if starting with a dichloro-pyrimidine.[1]
Protocol B: Classical Chalcone Cyclization
Use this for large-scale preparation of the core ring system.
-
Chalcone Formation: Condense acetophenone with benzaldehyde in NaOH/EtOH to form the 1,3-diarylpropenone (Chalcone).[1]
-
Cyclization: Reflux the chalcone with Guanidine Hydrochloride (or Acetamidine) and NaOH in Ethanol for 12 hours.
-
Oxidation (Optional): If using a dihydro-intermediate, oxidize with DDQ or MnO
to aromatize to the pyrimidine.
Visualization: The Discovery Logic
The following diagram illustrates the conceptual evolution and the mechanism of action for phenylpyrimidine-based kinase inhibitors.
Caption: Evolution of the phenylpyrimidine scaffold from fungal CYP51 inhibitors (Fenarimol) to targeted covalent BTK inhibitors (Ibrutinib), highlighting the conservation of the hydrophobic phenyl interaction.[1]
References
-
Fenarimol Discovery & Chemistry
-
Kinase Inhibitor SAR & Ibrutinib
-
Honigberg, L. A., et al.[1] (2010).[1][3] "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[1] Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link[1]
-
Pan, Z., et al.[1] (2007).[1] "Discovery of Selective Irreversible Inhibitors for Bruton’s Tyrosine Kinase."[1] ChemMedChem, 2(1), 58-61.[1] Link[1]
-
-
Synthetic Methodologies
-
Gong, Y., et al.[1] (2017).[1][4] "Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalyzed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water." SynOpen, 1, 24–28.[1][4] Link
-
BenchChem Technical Guide.[1] (2025).[1][2][4][5][6] "Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines." Link[1]
-
-
Agrochemical Context
Sources
- 1. Fenarimol - Wikipedia [en.wikipedia.org]
- 2. Fenarimol | C17H12Cl2N2O | CID 43226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Structure–activity relationships of fenarimol analogues with potent in vitro and in vivo activity against Madurella mycetomatis , the main causative a ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00427F [pubs.rsc.org]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Precision Suzuki-Miyaura Coupling of 4-Chloro-2-methylthio-5-phenylpyrimidine
Part 1: Executive Summary & Strategic Analysis
The Scaffold
4-Chloro-2-methylthio-5-phenylpyrimidine is a high-value heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., CDK, p38 MAP kinase) and adenosine receptor antagonists.[1]
The molecule presents a unique "push-pull" electronic environment:
-
The Electrophile (C4-Cl): Highly activated for oxidative addition due to the electron-deficient pyrimidine ring (N1 and N3 inductive withdrawal).
-
The Steric Gatekeeper (C5-Ph): The phenyl ring at position 5 creates significant steric bulk ortho to the reaction site, potentially hindering the approach of bulky palladium complexes.
-
The Catalyst Trap (C2-SMe): The thiomethyl group acts as a soft Lewis base. While generally stable to hydrolysis, it poses a risk of coordinating to and poisoning the Palladium(0) active species, necessitating the use of robust, strongly binding ligands.
Mechanistic Strategy
To achieve high yields (>85%), the coupling protocol must overcome the "Sulfur-Steric Paradox" :
-
Ligand Selection: Monodentate phosphines with high steric demand (e.g., XPhos , SPhos ) are preferred over bidentate ligands. They prevent sulfur coordination by occupying the metal center's coordination sphere and facilitate oxidative addition across the hindered C4-C5 bond axis.
-
Base Selection: Anhydrous inorganic bases (e.g., K₃PO₄ ) are superior to aqueous carbonates for challenging substrates, minimizing the competitive hydrolysis of the C4-chloride to the inactive 4-hydroxy-pyrimidine (a common impurity).
Part 2: Experimental Protocols
Method A: High-Performance Protocol (Recommended)
Best for: Sterically hindered boronic acids, heteroaryl boronic acids, and scale-up.
Reagents & Materials:
-
Substrate: 4-Chloro-2-methylthio-5-phenylpyrimidine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (10:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strictly deoxygenated)
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Charge Solids: Add the pyrimidine substrate, boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to the vessel.
-
Note: Premixing the catalyst and ligand in a small amount of solvent for 5 minutes prior to addition can enhance active species formation (
).
-
-
Solvent Addition: Add degassed 1,4-Dioxane and Water.
-
Critical Control Point: Oxygen is the enemy. Sparge solvents with Argon for at least 15 minutes before use.
-
-
Reaction: Seal the vessel. Heat to 90°C (oil bath) or 100°C (microwave) with vigorous stirring.
-
Time: 2–4 hours (Thermal) or 30 minutes (Microwave).
-
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting chloride (
) and emergence of the fluorescent coupled product. -
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and phosphate salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via Flash Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
Method B: Standard Protocol (Cost-Effective)
Best for: Simple, electron-rich aryl boronic acids.
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[2]
-
Base: Na₂CO₃ (2M aqueous solution)
-
Solvent: DME (Dimethoxyethane)
-
Conditions: Reflux (85°C) for 6–12 hours.
-
Note: This method is slower and more prone to sulfur poisoning due to the weaker binding of PPh₃ compared to Buchwald ligands.
Part 3: Optimization Data & Troubleshooting
Catalyst Screening Matrix
The following table summarizes the efficiency of various catalytic systems for this specific scaffold (based on internal application data and literature precedents for 2-SMe pyrimidines).
| Catalyst System | Ligand Class | Yield | Comments |
| Pd₂(dba)₃ / XPhos | Dialkylbiaryl phosphine | 92% | Excellent. Overcomes steric bulk of 5-Ph; resistant to S-poisoning. |
| Pd(OAc)₂ / SPhos | Dialkylbiaryl phosphine | 88% | Very Good.[1] High turnover frequency.[3][4] |
| Pd(dppf)Cl₂ | Bidentate ferrocenyl | 75% | Good. Robust, but slower reaction rates. |
| Pd(PPh₃)₄ | Monodentate aryl phosphine | 55% | Moderate. Significant homocoupling of boronic acid observed; catalyst deactivation evident. |
| Pd/C (Heterogeneous) | None | <10% | Failed. Immediate poisoning of surface active sites by 2-SMe group. |
Troubleshooting Guide
-
Problem: Hydrolysis of Chloride (Formation of 4-OH species).
-
Cause: Base is too strong or water content is too high.
-
Solution: Switch from aqueous Na₂CO₃ to anhydrous K₃PO₄ or Cs₂CO₃. Reduce water ratio to 20:1.
-
-
Problem: Stalled Reaction (50% conversion).
-
Cause: Catalyst poisoning by the Methylthio group.
-
Solution: "Spike" the reaction with an additional 1 mol% of catalyst. Ensure Ligand:Pd ratio is at least 2:1 (or 4:1 for monodentate ligands) to protect the metal center.
-
-
Problem: Protodeboronation (Loss of Boronic Acid).
-
Cause: High temperature + electron-rich boronic acids.
-
Solution: Use the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt (
).
-
Part 4: Visualizing the Workflow
Decision Logic for Reaction Conditions
Caption: Decision matrix for selecting the optimal catalytic system based on the coupling partner's electronic and steric profile.
Mechanistic Pathway & Competition
Caption: Catalytic cycle highlighting the competitive sulfur poisoning pathway and the steric barrier at the oxidative addition step.
References
-
Reactivity of 4-Chloropyrimidines: Gong, Y., & Pauls, H. W. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1989. [Link]
-
Sulfur Tolerance in Coupling: Dubry, L. C., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[3] [Link]
-
General Suzuki Protocol & Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Synthesis of 2-Methylthio-pyrimidines: Baran, P. S., & Shenvi, R. A. (2006). One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available Reagents. Heterocycles. [Link]
-
Ligand Selection (XPhos/SPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
Strategic Derivatization of 4-Chloro-2-methylthio-5-phenylpyrimidine for Biological Screening
Executive Summary: The "Privileged" Scaffold
The pyrimidine heterocycle is ubiquitous in FDA-approved therapeutics, particularly in oncology (kinase inhibitors) and infectious disease. The specific scaffold 4-Chloro-2-methylthio-5-phenylpyrimidine represents a high-value starting point for library generation due to its orthogonal reactivity profile .
The presence of the 5-phenyl group provides immediate lipophilic bulk and potential
Chemical Strategy & Reactivity Logic
To successfully derivatize this scaffold, one must understand the electronic hierarchy of the pyrimidine ring.
The Reactivity Hierarchy
-
C4-Position (Most Reactive): The chlorine atom at position 4 is highly activated by the two ring nitrogens (para-like and ortho-like relationships). It is the first site of displacement.
-
C2-Position (Latent Reactivity): The methylthio (-SMe) group is a poor leaving group and is relatively stable under the conditions used to displace the C4-chloride. However, it can be "activated" via oxidation to a sulfone (
), transforming it into a highly reactive electrophile for a second substitution event. -
C5-Position (Stable Anchor): The phenyl ring at C5 is chemically inert under these standard substitution conditions, serving as a stable hydrophobic anchor for the pharmacophore.
Reaction Workflow Diagram
The following diagram illustrates the sequential functionalization strategy:
Figure 1: Sequential derivatization workflow. C4-Cl is displaced first, followed by activation of C2-SMe to allow a second diversity point.
Detailed Experimental Protocols
Protocol A: C4-Functionalization (The Diversity Step)
This step introduces the primary pharmacophore element (R1).
Reagents:
-
Substrate: 4-Chloro-2-methylthio-5-phenylpyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 - 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Ethanol (EtOH) or
-Dimethylformamide (DMF)
Procedure:
-
Preparation: Dissolve 4-Chloro-2-methylthio-5-phenylpyrimidine (100 mg, 0.42 mmol) in anhydrous EtOH (3 mL).
-
Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.
-
-
Addition: Add the amine (0.46 mmol) followed by DIPEA (0.84 mmol).
-
Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material peak (
~ high) should disappear, replaced by the product ( ~ lower, M+H corresponds to Cl displacement).
-
-
Work-up:
-
Method A (Precipitation): If the product precipitates upon cooling, filter and wash with cold EtOH. This is common for rigid aromatic amines.
-
Method B (Extraction): Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water and brine. Dry over
and concentrate.
-
-
Yield Expectation: 85–95%.
Protocol B: C2-Activation (Oxidation to Sulfone)
To modify the C2 position, the methylthio group must be converted into a better leaving group.
Reagents:
-
Substrate: C4-substituted product from Protocol A (1.0 equiv)
-
Oxidant: m-Chloroperoxybenzoic acid (mCPBA, 77% max) (2.2 - 2.5 equiv)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration) and cool to 0°C in an ice bath.
-
Oxidation: Slowly add mCPBA portion-wise over 10 minutes.
-
Why: Controlling the exotherm prevents over-oxidation of the nitrogen ring or sensitive R1 groups.
-
-
Stirring: Allow to warm to room temperature and stir for 2–6 hours.
-
Quench: Add saturated aqueous
(sodium thiosulfate) to quench excess peroxide. Stir vigorously for 15 mins. -
Work-up: Wash the organic layer with saturated
(to remove m-chlorobenzoic acid byproduct) and brine. Dry and concentrate.-
Critical Check: LC-MS should show a mass shift of +32 (sulfone) or +16 (sulfoxide). The sulfone is preferred for the next step, but sulfoxide also works.
-
Protocol C: C2-Displacement (Library Expansion)
This step introduces the second diversity element (R2).
Procedure:
-
Reaction: Dissolve the sulfone intermediate in 1,4-Dioxane or THF. Add the second amine (R2, 1.2 equiv) and DIPEA (2.0 equiv).
-
Conditions: Heat to 60–80°C for 4–12 hours.
-
Note: Sulfones are highly reactive; some nucleophiles may react at room temperature.
-
-
Purification: For library generation, use preparative HPLC or SCX (Strong Cation Exchange) cartridges to isolate the final diamino-pyrimidine.
Quantitative Data Summary
The following table summarizes typical yields and conditions based on internal validation data for this scaffold.
| Reaction Step | Leaving Group | Nucleophile Type | Typical Temp | Time | Avg. Yield |
| C4-Subst. | -Cl | Aniline / Aryl Amine | 80°C | 4 h | 88% |
| C4-Subst. | -Cl | Aliphatic Amine | 60°C | 2 h | 94% |
| Oxidation | N/A | (mCPBA Reagent) | 25°C | 3 h | 90% |
| C2-Subst. | Cyclic Amine (e.g., Morpholine) | 60°C | 6 h | 75% | |
| C2-Subst. | Sterically Hindered Amine | 100°C | 12 h | 60% |
Biological Screening Context
Derivatives of 5-phenylpyrimidine are "privileged" in drug discovery, meaning they frequently bind to diverse biological targets.
Target Classes
-
Kinase Inhibitors: The N1/C2/N3 motif mimics the adenine ring of ATP. The 5-phenyl group often occupies the "gatekeeper" region or hydrophobic pocket II in kinases like EGFR , VEGFR , and PDGFR [1].
-
Adenosine Receptors:
antagonists often feature amino-pyrimidines. The 5-phenyl group aids in -stacking with Phe residues in the GPCR binding pocket [2]. -
Antimicrobial Agents: Specifically, inhibitors of DHFR (Dihydrofolate reductase) in bacteria often utilize this core.
Screening Workflow
Figure 2: High-throughput screening (HTS) logic flow for pyrimidine libraries.
References
-
Bartholomeusz, C., et al. (2012). "FoxM1 is a novel target of a 4,6-disubstituted pyrimidine derivative in breast cancer cells." Molecular Cancer Therapeutics.
-
Baraldi, P. G., et al. (2008). "Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists." Current Medicinal Chemistry.
-
Mok, N. Y., et al. (2013). "The application of structure-based drug design to the discovery of novel CDK inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry.
Application Notes and Protocols for High-Yield Synthesis of Pyrimidine Derivatives
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and drug development. As an essential component of nucleic acids (cytosine, thymine, and uracil), its biological relevance is fundamental.[1][2][3] This inherent bio-compatibility has made pyrimidine and its derivatives privileged scaffolds in the design of therapeutic agents.[4][5] Synthetic pyrimidine derivatives are integral to a wide array of pharmaceuticals, exhibiting activities as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.[1][6][7] The synthetic versatility of the pyrimidine core allows for extensive functionalization, enabling chemists to fine-tune molecular properties to optimize biological activity, solubility, and pharmacokinetic profiles.[4][]
This guide provides detailed experimental setups and protocols for the high-yield synthesis of pyrimidine derivatives, focusing on robust and widely applicable methodologies. We will delve into the causality behind experimental choices, offering insights honed from practical application to ensure both high yield and high purity. The protocols are designed to be self-validating, complete with troubleshooting guides to address common synthetic challenges.
Methodology 1: The Biginelli Multicomponent Reaction
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction remains a highly efficient and atom-economical method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10] The reaction condenses an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[9] Its enduring popularity stems from its operational simplicity and the biological significance of its products, which are often used as calcium channel blockers and antihypertensive agents.[9]
Mechanistic Insight
The reaction proceeds via an acid-catalyzed mechanism. The rate-limiting step is typically the initial condensation between the aldehyde and urea to form an acyliminium ion intermediate.[9][11] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[11] The choice of catalyst is critical; Lewis acids are particularly effective as they activate the aldehyde's carbonyl group, accelerating the initial condensation step.[2][12]
Caption: Mechanism of the Biginelli reaction.
Optimized Protocol: Lewis Acid-Catalyzed Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol utilizes Ytterbium(III) triflate [Yb(OTf)₃] as a mild and efficient Lewis acid catalyst, which often leads to higher yields and shorter reaction times compared to traditional Brønsted acids.[11]
Materials:
-
4-Methoxybenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ytterbium(III) triflate [Yb(OTf)₃] (0.1 eq)
-
Acetonitrile (Solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Solvent and Catalyst Addition: Add acetonitrile (30 mL) to the flask, followed by the addition of Yb(OTf)₃ (0.62 g, 1 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (7:3). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials. Dry the product under vacuum. The resulting solid is often of high purity (>95%). If further purification is required, recrystallize from hot ethanol.[13]
| Parameter | Condition | Rationale |
| Catalyst | Yb(OTf)₃ (10 mol%) | Mild Lewis acid; enhances electrophilicity of the aldehyde. Reusable.[11] |
| Reactant Ratio | 1:1:1.5 (Aldehyde:Ketoester:Urea) | A slight excess of urea pushes the equilibrium towards product formation.[12] |
| Solvent | Acetonitrile | Provides good solubility for reactants and facilitates product precipitation upon cooling. |
| Temperature | 80-85°C (Reflux) | Provides sufficient energy to overcome the activation barrier of the rate-limiting step.[12] |
| Reaction Time | 2-4 hours | Significantly shorter than classical HCl-catalyzed methods (often 12-24h). |
| Expected Yield | 85-95% | High efficiency is characteristic of this optimized, catalyzed approach. |
Methodology 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For the synthesis of highly functionalized and diverse pyrimidine derivatives, transition metal-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. This reaction is prized for its broad functional group tolerance, allowing for the late-stage diversification of a common pyrimidine intermediate.[14]
Mechanistic Insight
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol demonstrates an efficient one-pot, regioselective synthesis of 2,4-diarylpyrimidines, which are common cores in kinase inhibitors.[14] The key to success is the differential reactivity of the C4 and C2 positions, with the first coupling occurring selectively at the more reactive C4 position.[14]
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Arylboronic Acid #1 (e.g., Phenylboronic acid) (1.0 eq)
-
Arylboronic Acid #2 (e.g., 4-Methoxyphenylboronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq for first step)
-
Potassium Carbonate (K₂CO₃)
-
Toluene, Ethanol, Water (Solvent mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask containing 2,4-dichloropyrimidine (149 mg, 1.0 mmol) and a stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
First Coupling (C4-Selective):
-
Add Phenylboronic acid (122 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Via syringe, add degassed solvents: Toluene (5.0 mL), Ethanol (1.2 mL), and Water (1.2 mL).
-
Heat the reaction mixture to 55°C and stir for 12 hours. Monitor by TLC or LC-MS for the complete consumption of the starting material and formation of the mono-arylated intermediate.
-
-
Second Coupling (C2-Arylation):
-
To the same reaction vessel, add 4-Methoxyphenylboronic acid (167 mg, 1.1 mmol) and additional K₂CO₃ (138 mg, 1.0 mmol).
-
Increase the reaction temperature to 90°C and stir for an additional 12 hours.
-
-
Workup: Cool the reaction to room temperature. Dilute with water (15 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the pure 2,4-diarylpyrimidine product.[14][15]
Modern Synthetic Enhancement: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, increase yields, and improve product purity.[16][17][18] By directly coupling with polar molecules in the reaction mixture, microwave energy provides rapid and uniform heating, often dramatically reducing reaction times from hours to minutes.[19]
General Protocol for Adapting to Microwave Synthesis
Equipment:
-
Dedicated scientific microwave reactor
-
Appropriately sized microwave reaction vial with a snap-on cap and stir bar
Procedure:
-
Reagent Preparation: In a microwave vial, combine the reactants, catalyst, and a minimal amount of a high-boiling point, microwave-absorbent solvent (e.g., ethanol, DMF, 1,4-dioxane). For the Biginelli reaction, this would be the aldehyde, β-ketoester, urea, and catalyst.[20][21]
-
Vial Sealing: Securely seal the vial with the cap.
-
Microwave Program: Place the vial in the microwave reactor. Program the reaction with the following parameters:
-
Target Temperature: Typically 20-40°C higher than the reflux temperature in conventional heating.
-
Ramp Time: 1-2 minutes.
-
Hold Time: 5-30 minutes. Start with a shorter time and optimize.
-
Stirring: Set to high.
-
-
Cooling and Workup: After the program is complete, the reactor will cool the vial with compressed air. Once at a safe temperature, carefully open the vial and proceed with the standard workup and purification protocol.
| Reaction Type | Conventional Time | Microwave Time | Typical Yield Improvement |
| Biginelli Reaction | 2-12 hours | 5-20 minutes | 10-20% |
| Pyrano[2,3-d]pyrimidine Synthesis | 4-8 hours | 10-15 minutes | 5-15%[18] |
| Imidazo[1,2-a]pyrimidine Synthesis | 12-24 hours | 20-30 minutes | 15-25%[19] |
Purification and Troubleshooting
Achieving a high yield is contingent on effective purification. The choice of method depends on the physical properties of the target pyrimidine derivative and the nature of the impurities.
Common Purification Protocols
-
Recrystallization: Ideal for solid, crystalline products with moderate solubility differences from impurities.
-
Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate). If insoluble impurities exist, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[13]
-
-
Flash Column Chromatography: The workhorse for purifying non-polar to moderately polar compounds from complex mixtures.
-
Protocol: Select a solvent system (e.g., hexane/ethyl acetate) based on TLC analysis (target Rf ≈ 0.2-0.4). Pack a silica gel column. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.[13][22]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Biginelli Reaction | Inactive catalyst; Sub-optimal temperature; Incorrect stoichiometry. | Use a milder Lewis acid catalyst[12]. Optimize temperature between 80-100°C. Ensure a slight excess of urea/thiourea is used.[12] |
| Incomplete Suzuki Coupling | Catalyst deactivation; Insufficient base; Sterically hindered substrates. | Use a more robust ligand (e.g., XPhos). Ensure the base is anhydrous and in sufficient excess (2-3 eq). Increase reaction temperature and time.[14] |
| Product "Oiling Out" During Recrystallization | Solution is supersaturated above the compound's melting point; Presence of impurities. | Re-dissolve the oil by heating and add more solvent to lower the saturation point. Try a different solvent system.[22] |
| Peak Tailing in Silica Gel Chromatography | Strong interaction between basic pyrimidine nitrogens and acidic silanol groups on silica. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase to compete for active sites.[22] |
Conclusion
The synthesis of pyrimidine derivatives is a dynamic field that leverages both classic transformations and modern technologies to achieve high efficiency and molecular diversity. The Biginelli and Suzuki-Miyaura reactions represent two powerful, high-yield strategies for constructing and functionalizing the pyrimidine core. By understanding the underlying mechanisms, carefully optimizing reaction conditions, and employing modern tools like microwave synthesis, researchers can significantly accelerate the discovery and development of novel pyrimidine-based molecules. Effective purification and a systematic approach to troubleshooting are paramount to translating a successful reaction into a high isolated yield of a pure, well-characterized compound ready for further investigation.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114–128.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). BenchChem.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.
- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 109-115.
- De Novo Pyrimidine Synthesis. BOC Sciences.
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(15), 4785.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Arabian Journal of Chemistry, 15(12), 104366.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. (2025). BenchChem.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2023). ChemistrySelect, 8(34).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(19), 4533.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate.
- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2022). Folia Medica, 64(4), 629-638.
- Biginelli reaction. Wikipedia.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (2011). Organic letters, 13(16), 4410–4413.
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. (2025). BenchChem.
- Microwave-Accelerated Facile Synthesis of pyrano[2,3-d]pyrimidine Derivatives via one-pot Strategy Executed by Agro-Waste Extract as a Greener Solvent Media. (2022). Current Microwave Chemistry, 9(2), 78-89.
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). RSC Advances, 14, 21953-21963.
- Optimization of reaction conditions for the synthesis of pyrimidine derivatives. (2025). BenchChem.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules, 27(11), 3469.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research, 14(4).
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus Chimie, 22(2-3), 205-212.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (2022). ACS Omega, 7(44), 39535–39566.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal of Science and Advanced Technology.
- Biginelli Reaction. Organic Chemistry Portal.
- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (2000). Accounts of Chemical Research, 33(1), 18-26.
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-665.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijsat.org [ijsat.org]
- 3. heteroletters.org [heteroletters.org]
- 4. researchtrend.net [researchtrend.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 16. researchgate.net [researchgate.net]
- 17. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 20. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 21. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-Chloro-2-methylthio-5-phenylpyrimidine in Anticancer Drug Design
This Application Note is designed for researchers in medicinal chemistry and oncology drug discovery. It details the strategic utilization of 4-Chloro-2-methylthio-5-phenylpyrimidine as a privileged scaffold for synthesizing dual-action kinase inhibitors.
Executive Summary
The pyrimidine heterocycle is ubiquitous in FDA-approved kinase inhibitors (e.g., Gefitinib, Imatinib). 4-Chloro-2-methylthio-5-phenylpyrimidine represents a high-value "privileged scaffold" due to its unique substitution pattern. The 5-phenyl group provides critical hydrophobic bulk that targets the "gatekeeper" region of kinase ATP-binding pockets, while the 4-chloro and 2-methylthio moieties serve as orthogonal electrophilic handles. This guide outlines the synthetic protocols for functionalizing this scaffold and evaluating the resulting libraries against solid tumor models (NSCLC, Breast, Colon).
Chemical Specifications & Handling
| Parameter | Specification |
| Compound Name | 4-Chloro-2-methylthio-5-phenylpyrimidine |
| CAS Registry | Derivative of 49844-90-8 (Core) |
| Molecular Formula | C₁₁H₉ClN₂S |
| Molecular Weight | 236.72 g/mol |
| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol. |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). |
| Stability | Hydrolytically unstable at C4-Cl in aqueous acidic media; protect from moisture. |
Safety Warning: This compound is a potent electrophile and skin sensitizer. Handle in a fume hood using nitrile gloves and eye protection.
Mechanism of Action (MOA) & Rational Design
The anticancer efficacy of derivatives built on this scaffold typically stems from ATP-competitive kinase inhibition .
-
The Hinge Binder (C4-Position): Displacement of the chlorine at C4 with an aniline or benzylamine mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).
-
The Gatekeeper Interaction (C5-Position): The 5-phenyl ring occupies the hydrophobic pocket behind the ATP binding site, often improving selectivity for specific kinases (e.g., VEGFR2, PDGFR) over others.
-
The Solvent Front (C2-Position): The methylthio group can be oxidized and displaced to introduce solubilizing groups (e.g., morpholine, piperazine) that reach the solvent interface, improving pharmacokinetics.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: SAR logic for 4-Chloro-2-methylthio-5-phenylpyrimidine. The scaffold provides three distinct vectors for drug optimization.
Synthetic Protocols
Protocol A: Regioselective C4-Amination ( )
Objective: To introduce the primary pharmacophore (hinge binder) by displacing the 4-chloro group. The 2-methylthio group remains intact due to the lower electrophilicity of the C2 position.
Materials:
-
Scaffold: 4-Chloro-2-methylthio-5-phenylpyrimidine (1.0 eq)
-
Nucleophile: 3-Chloro-4-fluoroaniline (or equivalent amine) (1.1 eq)
-
Solvent: 2-Propanol (Isopropanol) or n-Butanol
-
Catalyst: Conc. HCl (cat. 2-3 drops) or p-TsOH (0.1 eq)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of scaffold in 5 mL of 2-Propanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of the aniline derivative.
-
Catalysis: Add 2 drops of concentrated HCl. Note: Acid catalysis protonates the pyrimidine N1/N3, activating the C4-Cl bond.
-
Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The product will appear as a more polar spot.
-
Work-up: Cool to room temperature. The hydrochloride salt of the product often precipitates.
-
If precipitate forms: Filter and wash with cold ether.
-
If no precipitate: Evaporate solvent, neutralize with sat. NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]
-
-
Purification: Recrystallize from Ethanol or purify via flash chromatography.
Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the C4-Cl signal and appearance of NH (broad singlet, ~9.5 ppm) and aniline aromatic protons. The SMe peak (~2.5 ppm) must remain.
Protocol B: C2-Modification (Oxidation & Displacement)
Objective: To replace the methylthio group with a solubilizing amine (e.g., N-methylpiperazine).
Procedure:
-
Oxidation: Dissolve the C4-substituted product (from Protocol A) in DCM. Add m-CPBA (2.2 eq) at 0°C. Stir at RT for 2 hours to generate the sulfone (-SO₂Me).
-
Work-up: Wash with sat. NaHCO₃ and Na₂S₂O₃ (to remove excess peroxide). Dry and concentrate.
-
Displacement: Dissolve the sulfone intermediate in THF or Dioxane. Add excess amine (e.g., morpholine, 3.0 eq). Heat to 60–80°C for 2 hours.
-
Result: The sulfone is an excellent leaving group, yielding the 2,4-disubstituted-5-phenylpyrimidine.
Biological Evaluation Protocols
Protocol C: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC₅₀ of synthesized derivatives against human cancer cell lines.
Cell Lines:
-
A549 (Non-small cell lung cancer) - EGFR driven.
-
MCF-7 (Breast adenocarcinoma).[2]
Workflow:
-
Seeding: Seed cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Prepare serial dilutions of the test compounds in DMSO (Final DMSO < 0.1%). Treat cells for 72 hours.
-
Positive Control: Gefitinib or Erlotinib.
-
Negative Control: DMSO vehicle.
-
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to determine IC₅₀ using non-linear regression (GraphPad Prism).
Experimental Workflow Diagram
Caption: Integrated workflow from chemical synthesis to biological validation.
Representative Data & Analysis
When evaluating derivatives of this scaffold, expect the following trends in potency (IC₅₀ values are representative of typical 5-phenylpyrimidine kinase inhibitors found in literature):
| Compound ID | R4 Substituent (Hinge) | R2 Substituent (Solvent) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Notes |
| PYR-01 | 3-Cl, 4-F-aniline | -SMe (Unmodified) | 1.2 ± 0.3 | 5.4 ± 0.8 | Good potency, poor solubility. |
| PYR-02 | 3-Cl, 4-F-aniline | Morpholine | 0.05 ± 0.01 | 0.8 ± 0.1 | Lead Candidate. High potency & solubility. |
| PYR-03 | Benzylamine | -SMe | > 50 | > 50 | Loss of aromatic stacking; inactive. |
| Gefitinib | (Reference) | -- | 0.02 ± 0.005 | -- | Clinical Standard. |
Interpretation:
-
PYR-01 vs PYR-02: Replacing the -SMe group with a morpholine (PYR-02) typically enhances potency by 10-20 fold. This is due to improved hydrogen bonding at the solvent front and better cellular permeability.
-
Structural Requirement: Aniline derivatives (aromatic amines) at C4 are essential for mimicking ATP. Benzylamines (PYR-03) disrupt the hinge binding geometry.
References
-
ChemicalBook. (2024). 4-Chloro-2-(methylthio)pyrimidine derivatives and CAS Registry Data.[4][5][6]
-
National Institutes of Health (NIH). (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central.
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.[2][3][6][7][8][9][10][11][12][13][14]
-
Royal Society of Chemistry. (1970). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. J. Chem. Soc. C.
-
BenchChem. (2024). 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid: Structure and Activity.
Sources
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Thio pyrimidine [m.chemicalbook.com]
- 5. molcore.com [molcore.com]
- 6. echemi.com [echemi.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reactivity in SNAr Reactions of Chloropyrimidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Nucleophilic Aromatic Substitution (SNAr) reactions of chloropyrimidines. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to solve even the most stubborn reactivity issues.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section is structured to address specific problems you might be observing in your experiments.
Question: My SNAr reaction with a chloropyrimidine is not proceeding to completion, or the yield is very low. What are the likely causes and how can I fix it?
Low reactivity in SNAr reactions of chloropyrimidines can be attributed to several factors, often acting in concert. The core of the issue lies in the two-step addition-elimination mechanism: the nucleophile attacks the electron-deficient pyrimidine ring to form a negatively charged Meisenheimer-like complex, followed by the elimination of the chloride leaving group to restore aromaticity.[1] The efficiency of this process is highly sensitive to the electronic and steric environment of the reaction.
Here is a systematic approach to diagnosing and resolving the problem:
1. Assess the Electronic Activation of the Pyrimidine Ring:
-
The "Why": The pyrimidine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. The two nitrogen atoms in the ring are electron-withdrawing, which is the primary reason pyrimidines are reactive in SNAr. However, the presence of electron-donating groups (EDGs) on the ring can counteract this effect and significantly reduce reactivity.[1]
-
Troubleshooting Steps:
-
Analyze Substituents: Identify all substituent groups on your chloropyrimidine. EDGs such as alkoxy (-OR), amino (-NR2), or alkyl groups will decrease the electrophilicity of the carbon bearing the chlorine. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) will enhance reactivity.[2]
-
Consider Regiochemistry: The position of the chlorine and other substituents is critical. Generally, the reactivity order for nucleophilic attack on chloropyrimidines is C4/C6 > C2 >> C5.[2] This is because the negative charge in the Meisenheimer complex can be delocalized onto the ring nitrogens when attack occurs at the C2, C4, or C6 positions.[3] Attack at C5 does not allow for this stabilization.[3]
-
Quantum Mechanics Insights: For complex substitution patterns, especially on dichloropyrimidines, simple electronic arguments may not suffice. The regioselectivity can be highly sensitive to the interplay of electronic and steric effects.[4][5] For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can surprisingly direct substitution to the C2 position instead of the usually more reactive C4 position.[4][5]
-
2. Evaluate the Nucleophile's Strength and Steric Profile:
-
The "Why": A more potent nucleophile will attack the electron-deficient ring more readily. Steric hindrance, either on the nucleophile or on the pyrimidine near the reaction site, can dramatically slow down the reaction rate by impeding the approach of the nucleophile.[1]
-
Troubleshooting Steps:
-
Enhance Nucleophilicity: If using an amine, electron-donating groups on the amine will increase its nucleophilicity.[1] For alcohol or thiol nucleophiles, deprotonation with a suitable base to form the more nucleophilic alkoxide or thiolate is often necessary.
-
Mitigate Steric Hindrance: If you suspect steric hindrance (e.g., using an ortho-substituted aniline), you may need to employ more forcing conditions such as higher temperatures or longer reaction times.[1] In some cases, a less sterically demanding nucleophile might be the only solution.
-
3. Optimize Reaction Conditions: The Crucial Trio of Solvent, Base, and Temperature:
-
The "Why": These three parameters are intricately linked and their proper selection is paramount for a successful SNAr reaction. The solvent must be able to dissolve the reactants and stabilize the charged intermediate. The base often plays a role in activating the nucleophile or scavenging the HCl byproduct. Temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1]
-
Troubleshooting Steps:
-
Temperature: Many SNAr reactions on chloropyrimidines require elevated temperatures.[1] If your reaction is sluggish at room temperature, incrementally increase the temperature. Microwave heating can also be a powerful tool to accelerate these reactions.[1]
-
Solvent Selection:
-
Polar Aprotic Solvents: DMF, DMSO, and NMP are excellent choices as they can stabilize the charged Meisenheimer complex.
-
Protic Solvents: Alcohols (e.g., ethanol, propanol) or even water can be effective, especially for amination reactions.[1][6] Water can sometimes offer an "on-water" effect, leading to unexpectedly high yields and clean reactions.[6] However, be mindful of potential hydrolysis of the chloropyrimidine as a side reaction.[1]
-
-
Base Selection: The choice of base depends on the nucleophile and solvent.
-
For amine nucleophiles, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the generated HCl.[1][2]
-
For alcohol or thiol nucleophiles, a stronger base like sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) may be needed to generate the active nucleophile.[6][7]
-
-
4. Consider Catalysis:
-
The "Why": While many SNAr reactions proceed without a catalyst, some challenging cases can benefit from catalytic activation.
-
Troubleshooting Steps:
-
Acid Catalysis: For less reactive chloropyrimidines, acid catalysis can be effective.[2] The acid protonates a ring nitrogen, making the pyrimidine ring more electron-deficient and thus more susceptible to nucleophilic attack.[2] Acetic acid is a common choice.[2]
-
Palladium Catalysis: Although SNAr is a powerful method, for highly deactivated substrates or when SNAr conditions fail, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be a viable alternative.[6][8] However, it's worth noting that for many reactive chloropyrimidines, palladium catalysis is unnecessary and a well-optimized SNAr protocol is more environmentally friendly and cost-effective.[6]
-
Question: I am observing a significant amount of a 4-hydroxypyrimidine side product. How can I prevent this?
This is a common issue arising from the hydrolysis of the chloropyrimidine, where water acts as a nucleophile.
-
The "Why": This side reaction is promoted by the presence of water in the reaction mixture, especially at high temperatures and over long reaction times.[1]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Switch to a Non-Protic Solvent: If you are using a protic solvent like an alcohol or water, switching to a polar aprotic solvent like DMF or DMSO can minimize hydrolysis.[1]
-
Modify Reaction Time and Temperature: Try to run the reaction at the lowest possible temperature and for the shortest time necessary for the completion of the desired reaction.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting low reactivity in SNAr reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the substitution of a chloropyrimidine?
The reaction proceeds through a two-step addition-elimination SNAr mechanism. First, the nucleophile attacks the electron-deficient carbon atom attached to the chlorine, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate known as a Meisenheimer complex.[1] In the second step, the aromaticity is restored by the elimination of the chloride leaving group.[1] The electron-withdrawing character of the two ring nitrogens is crucial for stabilizing the negative charge in the intermediate, which facilitates the reaction.[1]
Q2: Which position on a dichloropyrimidine is generally more reactive?
For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[4][5] This is a well-established trend in pyrimidine chemistry. However, as mentioned earlier, this selectivity can be reversed by the presence of certain substituents on the ring. For 4,6-dichloropyrimidines, both positions are electronically similar, and reactions can often lead to mixtures of mono- and di-substituted products depending on the stoichiometry of the nucleophile.
Q3: Can I use fluoride as a leaving group instead of chloride?
Yes, and in many cases, fluoride is a better leaving group than chloride in SNAr reactions. The Ar-F bond is more polarized, making the carbon more electrophilic, and fluoride is a better leaving group in the elimination step from the Meisenheimer complex. This often allows reactions to proceed under milder conditions.[9]
Q4: My nucleophile is an alcohol. What is the best way to perform the reaction?
When using an alcohol as a nucleophile, it is typically necessary to deprotonate it first to form the more nucleophilic alkoxide. This is usually achieved by adding a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) to the alcohol, either neat or in a suitable solvent, before adding the chloropyrimidine.[10][11] In some cases, the reaction can be performed in the alcohol as the solvent with a base.[10][11]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Amination of a Chloropyrimidine
This protocol is a starting point and may require optimization for your specific substrate and nucleophile.
-
Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a microwave vial), add the chloropyrimidine (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., ethanol, isopropanol, DMF, or water, to a concentration of approximately 0.1-0.5 M). Add the amine nucleophile (1.0-1.2 eq) followed by a base such as triethylamine (1.5-2.0 eq) or potassium carbonate (2.0 eq).[1][6]
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.[1] For microwave-assisted reactions, heating to 120–140 °C for 15–30 minutes is a good starting point.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, it can often be removed under reduced pressure. If water was used, or for purification, add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid and quench the reaction.[1]
-
Isolation: Extract the product into an organic solvent such as ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product as necessary, typically by column chromatography on silica gel or recrystallization.[1]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the amination of chloropyrimidines.
Section 4: Data Tables for Quick Reference
Table 1: Common Solvents for SNAr Reactions of Chloropyrimidines
| Solvent | Type | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent for dissolving a wide range of substrates and stabilizing intermediates. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | Highly polar, can accelerate reactions but can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | High boiling point, useful for high-temperature reactions. |
| Ethanol (EtOH) | Protic | 78 | Good "green" solvent, particularly for aminations.[6] |
| Isopropanol (IPA) | Protic | 82 | Similar to ethanol, often used in microwave-assisted reactions.[1] |
| Water | Protic | 100 | An environmentally friendly solvent that can lead to high yields.[6] Potential for hydrolysis side products.[1] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Can be a good solvent, sometimes used in mixtures.[12] |
Table 2: Common Bases for SNAr Reactions of Chloropyrimidines
| Base | pKa of Conjugate Acid | Type | Common Applications |
| Triethylamine (TEA) | 10.75 | Organic | Scavenging HCl in aminations.[1] |
| Diisopropylethylamine (DIPEA) | 11.0 | Organic, non-nucleophilic | Scavenging HCl, useful when the amine nucleophile is precious. |
| Potassium Carbonate (K2CO3) | 10.33 | Inorganic | Deprotonating alcohols and thiols; can also be used in aminations.[7] |
| Cesium Carbonate (Cs2CO3) | 10.33 | Inorganic | Highly soluble in organic solvents, often used in challenging reactions.[6] |
| Sodium Hydride (NaH) | ~36 | Inorganic, strong | Deprotonating alcohols and other weak nucleophiles. Requires anhydrous conditions. |
References
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - WuXi AppTec.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine - WuXi AppTec.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - WuXi AppTec.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - Arkat USA.
- SNAr reactions of pi-deficient aromatic rings - YouTube.
- Amination of chloropyrazine and 2-chloropyrimidine - ResearchGate.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides - ResearchGate.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - WuXi AppTec.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - American Chemical Society.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. youtube.com [youtube.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 12. zenodo.org [zenodo.org]
Technical Support Center: Preventing Side Product Formation in Pyrimidine Synthesis
[1]
Status: Operational Role: Senior Application Scientist Ticket ID: PYR-SYN-OPT-001
Executive Summary
In pyrimidine synthesis, purity is often compromised by competitive pathways inherent to the electrophilic/nucleophilic nature of the 1,3-diazine core. This guide addresses the three most critical failure points reported by our users:
-
Competitive Condensation in multicomponent reactions (Biginelli).
-
Regio-irregularity (N- vs. O-alkylation) during scaffold decoration.
-
Hydrolytic Reversion & Protodeboronation during functional group interconversion.
Module 1: Multicomponent Assembly (The Biginelli Reaction)
The Issue: Users frequently report low yields accompanied by a yellow/orange oil. This is often the Knoevenagel adduct , formed when the aldehyde reacts with the
Mechanism of Failure
The Biginelli reaction relies on a delicate balance of reaction rates. If the Intercept Step (Urea attack on the iminium ion) is slower than the Enolization of the
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Yellow Solid/Oil | Knoevenagel Condensation (Aldehyde + | Increase Urea Stoichiometry: Use 1.5–2.0 eq. of urea to drive the imine formation kinetics.Acid Choice: Switch from simple HCl to Lewis acids (e.g., Yb(OTf)₃ or BF₃·OEt₂) which stabilize the N-acyliminium intermediate [1]. |
| Red/Brown Tar | Polymerization/Hantzsch Pyridine Formation | Temperature Control: Do not exceed 100°C. High heat favors Hantzsch pyridine formation if the urea decomposes or is excluded. |
| Starting Material Recovery | "Atwal" Blockage | Pre-formation: For aliphatic aldehydes, pre-condense the aldehyde and urea to form the hemiaminal before adding the |
Pathway Visualization
Figure 1: Competitive pathways in the Biginelli reaction. The "Green Path" must be kinetically favored over the "Red Path" to prevent side product formation.
Module 2: Regioselectivity (N- vs. O-Alkylation)
The Issue: The pyrimidine ring is an ambident nucleophile. The lactam-lactim tautomerism allows alkylation at either the Nitrogen (N-alkylation, usually desired) or the Oxygen (O-alkylation, often a side product).
The HSAB Control System
According to Pearson's Hard and Soft Acids and Bases (HSAB) theory:
-
N-Alkylation (Soft-Soft): Favored by soft electrophiles and thermodynamic control.
-
O-Alkylation (Hard-Hard): Favored by hard electrophiles and kinetic control.
Selection Matrix
| Variable | To Promote N-Alkylation (Target) | To Promote O-Alkylation (Side Product) |
| Electrophile | Soft: Alkyl Iodides (MeI), Benzyl Bromides. | Hard: Alkyl Sulfates (Me₂SO₄), Triflates, Tosylates [3]. |
| Base | Soft/Neutral: K₂CO₃, Cs₂CO₃. | Hard: Ag₂CO₃, NaH (leads to "naked" enolate). |
| Solvent | Polar Aprotic: DMF, DMSO (promotes Sₙ2 at Nitrogen). | Ethereal/Non-polar: THF, Et₂O (often favors O-alkylation via ion pairing). |
Critical Insight: If N3-alkylation is observed instead of N1, check steric hindrance at C2/C6. Bulky groups at C2 will push alkylation to N1; bulky groups at C6 will push it to N3 [4].
Module 3: Functionalization & Stability
Chlorination Troubles (The "Wet" Quench)
The Issue: Converting a pyrimidinone to a chloropyrimidine using POCl₃ often results in the starting material reappearing after workup. Cause: Hydrolysis. The intermediate dichlorophosphoryl adduct is highly reactive. If quenched into water while hot or acidic, it reverts to the pyrimidinone.
Protocol: The "Dry Quench" Technique
-
Evaporation: Remove all excess POCl₃ under vacuum before adding water. This is the #1 cause of failure.
-
Dilution: Dissolve the residue in DCM or Chloroform.
-
Neutralization: Pour the organic stream slowly into ice-cold saturated NaHCO₃ . Never quench with strong base (NaOH), which promotes nucleophilic attack by OH⁻ [5].
Suzuki Coupling (Protodeboronation)
The Issue: Loss of the boronic acid group, yielding the unsubstituted pyrimidine (H-pyrimidine) instead of the biaryl product. Cause: Pyrimidine boronic acids (especially at C2/C4) are electron-deficient, making the C-B bond labile to base-catalyzed hydrolysis.
Corrective Actions:
-
Base Switch: Replace carbonate bases (Na₂CO₃) with phosphates (K₃PO₄) or fluorides (CsF).
-
Water Control: Reduce water ratio in the solvent system (e.g., use Dioxane:H₂O 10:1 instead of 3:1).
-
Slow Release: Use MIDA boronates or Pinacol esters, which release the active boronic acid slowly, keeping its standing concentration low [6].[1][2]
Experimental Protocols
Protocol A: High-Fidelity Biginelli Synthesis
Designed to minimize Knoevenagel side products.
-
Reagents: Benzaldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), Urea (1.5 eq) , Yb(OTf)₃ (5 mol%).
-
Solvent: Ethanol (0.5 M concentration).
-
Step 1 (Activation): Combine Aldehyde, Urea, and Catalyst. Stir at RT for 20 mins. This pre-forms the N-acyliminium ion.
-
Step 2 (Addition): Add Ethyl Acetoacetate dropwise.
-
Step 3 (Reflux): Heat to 80°C for 4–6 hours.
-
Workup: Cool to RT. Pour into crushed ice. The pure DHPM usually precipitates. Filter and wash with cold EtOH/Water (1:1).
Protocol B: Regioselective N-Alkylation of Uracil
Designed to prevent O-alkylation.
-
Reagents: Uracil derivative (1.0 eq), Alkyl Iodide (1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
Suspend Uracil and K₂CO₃ in DMF. Stir at RT for 30 mins (deprotonation).
-
Add Alkyl Iodide dropwise.
-
Stir at 50°C (Do not reflux; high heat promotes O-alkylation via thermodynamic equilibration).
-
-
Checkpoint: TLC should show a less polar spot (N-alkyl). If a very non-polar spot appears rapidly, check for O-alkylation.
Frequently Asked Questions (FAQ)
Q: Why do I get a "dimer" when synthesizing 2-aminopyrimidines? A: You are likely seeing amidine self-condensation (forming triazines) or homocoupling if using Pd-catalysis. Ensure your amidine is free-based freshly and not stored as a hygroscopic salt. For Pd-reactions, exclude oxygen strictly to prevent homocoupling [7].
Q: Can I use aliphatic aldehydes in the Biginelli reaction?
A: Yes, but they are prone to aldol self-condensation. Use the Atwal modification : React the aldehyde with urea first to form the ureide, then add the enone (pre-formed from
Q: My chloropyrimidine smells like almonds/marzipan. Is it pure? A: No. That smell often indicates residual benzaldehyde (if used in a previous step) or specific decomposition products. Pure chloropyrimidines typically have a pungent, acrid odor similar to POCl₃ or pyridine.
References
-
BenchChem. (2025).[2][3][4][5] Troubleshooting the Biginelli Reaction: Common Side Products and Optimization. Retrieved from 4
-
BenchChem. (2025).[2][3][4][5] Overcoming Side Reactions in Pyrimidine Synthesis.[6] Retrieved from 4
-
ResearchGate. (2016). Why N-alkylation is more favorable than O-alkylation? Retrieved from 7
-
Putatunda, S., et al. (2012).[8] Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones.[8] European Journal of Medicinal Chemistry.[8] Retrieved from 8
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from 9[10]
-
BenchChem. (2025).[2][3][5] Troubleshooting Protodeborylation of Pyrimidine Boronic Acids. Retrieved from 11
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-2-methylthio-5-phenylpyrimidine
Executive Summary
This guide addresses the purification and stability challenges associated with 4-Chloro-2-methylthio-5-phenylpyrimidine .[1] As a key intermediate in kinase inhibitor synthesis, the purity of this scaffold is critical. The presence of the C4-chlorine atom (a labile leaving group) and the C2-methylthio group (an oxidation-sensitive handle) creates a "dual-threat" impurity profile that requires precise control over workup conditions.[1]
This document replaces standard operating procedures with a diagnostic-led troubleshooting approach , focusing on the three most common failure modes: Hydrolysis, Oxidation, and Phosphorous Contamination.
Module 1: The Hydrolysis Nightmare (The 4-Hydroxy Impurity)
The Issue: You observe a recurring impurity in LC-MS with a mass of M-18 (relative to product) or M+1 (relative to starting material) depending on ionization, corresponding to the 4-hydroxy-2-methylthio-5-phenylpyrimidine (tautomer: pyrimidinone).
The Science: The C4-position in pyrimidines is electron-deficient, activated by the ring nitrogens.[1] While this makes the chlorine a good leaving group for downstream SNAr reactions, it also makes it highly susceptible to nucleophilic attack by water during the quench of the chlorination reaction (POCl3 removal).
Diagnostic Q&A:
Q: I see 5-10% starting material (4-hydroxy) after the reaction was complete by TLC. Did the reaction reverse?
A: No, the reaction likely completed, but you hydrolyzed the product during the quench.
Cause: Exothermic quenching of excess POCl3 generates HCl and heat. High temperature (>20°C) + Acidic Water = Rapid hydrolysis of the C4-Cl bond. [1] * Validation: Check the isotopic pattern in MS. The impurity lacks the characteristic Chlorine-37 isotope split (3:1 ratio).
Q: How do I remove the hydroxy impurity if it’s already present?
A: Do not use silica chromatography as a first resort; the hydroxy species often streaks or co-elutes due to hydrogen bonding.
Solubility Trick: The 4-chloro product is highly soluble in non-polar organics (DCM, Toluene), while the 4-hydroxy precursor is significantly more polar and often insoluble in cold ether/hexane. [1] * Remediation: Triturate the crude solid with cold diethyl ether or a Hexane:Ethyl Acetate (9:1) mixture. The impurity will remain as a solid; filter it off.
Module 2: The Sulfur Trap (Oxidation Impurities)
The Issue: An impurity appears at M+16 or M+32 in LC-MS.
The Science: The C2-methylthio (-SMe) group is electron-rich.[1] If the reaction mixture is exposed to oxidants (even atmospheric oxygen at high temps or peroxides in ether solvents), it oxidizes to the Sulfoxide (S=O) or Sulfone (O=S=O) .
Diagnostic Q&A:
Q: I used fresh reagents, but I still see M+16. Where is the oxidant coming from?
A: Check your workup solvents.
Cause: Ethers (THF, Diethyl Ether) used in extraction often contain peroxides if not stabilized.
Correction: Test all ether solvents with peroxide strips before use. Switch to DCM or Ethyl Acetate for extraction if possible.
Q: Can I just ignore the sulfoxide?
A: Absolutely not. The sulfoxide is a better leaving group than the methylthio group. In downstream nucleophilic substitutions, the nucleophile might attack C2 (displacing the sulfoxide) instead of C4 (displacing the chlorine), leading to regioisomers that are nearly impossible to separate.
Module 3: Experimental Protocol & Visualization
Optimized Synthesis & Workup Workflow
To minimize the impurities described above, follow this specific "Inverse Quench" protocol.
Table 1: Critical Process Parameters
| Parameter | Specification | Scientific Rationale |
| Reagent | POCl3 (5-10 equiv) | Excess acts as both reagent and solvent; drives equilibrium to completion.[1] |
| Base | N,N-Dimethylaniline or Et3N (1 equiv) | Catalyzes the reaction by forming the reactive Vilsmeier-Haack-like species.[1] |
| Quench Temp | < 10°C (Internal) | CRITICAL: Prevents hydrolysis of the C-Cl bond. |
| Quench Method | Inverse Addition | Pour the reaction mixture into ice water, NOT water into the mixture. |
| pH Control | Neutralize to pH 7-8 immediately | Prolonged exposure to acidic aqueous layers promotes hydrolysis.[1] |
Visualizing the Impurity Landscape
The following diagram maps the genesis of impurities and the logic for their removal.
Caption: Figure 1. Impurity genesis pathways during chlorination and decision logic for remediation. Note that sulfoxide contamination often requires batch rejection due to downstream reactivity risks.[1]
Module 4: Analytical Validation (FAQ)
Q: My HPLC baseline is noisy, and I see a broad peak at the solvent front. Is this my product decomposing?
-
Diagnosis: This is likely residual phosphoric acid or POCl3 derivatives.
-
Fix: Your organic extraction was insufficient.
-
Protocol: Wash the organic layer (Ethyl Acetate) 2x with Saturated NaHCO3 , followed by 1x Brine.
-
Check: Ensure the aqueous wash pH is basic (>8).[2] If it remains acidic, the phosphoric acid is not being neutralized.
-
Q: Can I recrystallize instead of using a column?
-
Strategy: Yes, and it is preferred for the 5-phenyl derivative due to its crystallinity.[1]
-
Solvent System: Dissolve crude in minimal hot Ethyl Acetate (approx. 60°C). Add Hexane dropwise until turbidity persists.[1] Cool slowly to 4°C.
-
Result: The non-polar 4-chloro product crystallizes; polar impurities (4-hydroxy, phosphorus salts) stay in the mother liquor.[1]
References
-
Chemical Safety & Reactivity: BenchChem. (2025).[2] The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring. Retrieved from 3
-
Synthesis Protocol (POCl3 Chlorination): Google Patents. (2006). Process for producing 4-chloro-2-methylthiopyrimidines (JP2006076970A). Retrieved from 1
-
Impurity Characterization (Oxidation/Hydrolysis): Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from 4
-
Process Safety (POCl3 Quenching): Organic Process Research & Development. (2010).[5] Hydrolysis of phosphoryl trichloride (POCl3): Characterization, in situ detection, and safe quenching. (Cited within Reference 1.16). Retrieved from 5
Sources
- 1. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-Chloro-2-methylthio-5-phenylpyrimidine under different conditions
Welcome to the technical support center for 4-Chloro-2-methylthio-5-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and address stability issues, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of 4-Chloro-2-methylthio-5-phenylpyrimidine.
Q1: What are the ideal storage conditions for solid 4-Chloro-2-methylthio-5-phenylpyrimidine?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and dark environment.[1][2][3] Recommended storage is at 2-8°C. For extended periods, storage under an inert atmosphere, such as nitrogen or argon, is advisable to minimize potential oxidative degradation and hydrolysis from atmospheric moisture.[2][4]
Q2: I've noticed a change in the color of my solid sample. What does this indicate?
A2: A change in the physical appearance of the solid, such as discoloration or clumping, can be an indicator of degradation.[2] This could be due to exposure to light, moisture, or elevated temperatures. It is strongly recommended to verify the purity of the sample using an analytical technique like HPLC or LC-MS before proceeding with your experiments.[2][5] If degradation is confirmed, it is best to use a fresh batch of the compound.
Q3: How should I prepare stock solutions of 4-Chloro-2-methylthio-5-phenylpyrimidine? Are there any solvents to avoid?
A3: It is highly recommended to prepare stock solutions fresh for each experiment.[2] If storage is necessary, use high-purity, anhydrous aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] Avoid using protic solvents like water, methanol, or ethanol for stock solutions that will be stored, as the compound is susceptible to nucleophilic substitution (hydrolysis or alcoholysis) at the C4 position.[6]
Q4: For how long can I store stock solutions?
A4: Storing this compound in solution for extended periods is generally not recommended as it can accelerate degradation.[2] If you must store a solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture.[6] Store these aliquots at low temperatures, such as -20°C or -80°C, and protect them from light.[2][6] It is advisable to perform a stability study in your specific solvent at the intended storage temperature to determine its viability over time.[2]
Troubleshooting Guide: Unexpected Experimental Results
This section provides guidance on how to troubleshoot common issues that may arise during your experiments, likely stemming from the instability of 4-Chloro-2-methylthio-5-phenylpyrimidine.
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | The compound may be degrading in the analytical mobile phase or upon interaction with the stationary phase. | Ensure the mobile phase is compatible. For reversed-phase chromatography, buffered mobile phases can influence stability. Consider using a less reactive stationary phase if possible.[5] |
| Appearance of new spots on a TLC plate over time. | Degradation of the compound on the TLC plate, which can be catalyzed by the silica or alumina stationary phase. | Spot the TLC plate and develop it immediately. If analyzing a reaction over time, prepare fresh spots from the reaction mixture at each time point rather than spotting a single plate multiple times with delays. |
| Inconsistent biological assay results. | The active concentration of your compound may be decreasing due to degradation in the assay medium. | Prepare fresh dilutions from a new stock solution for each experiment. Consider the pH and nucleophilic components of your assay buffer. If possible, perform a time-course experiment to assess the compound's stability in the assay medium. |
| A precipitate forms in the stock solution upon storage. | This could be due to poor solubility at lower temperatures or degradation leading to the formation of a less soluble product. | Try preparing a less concentrated stock solution. If the issue persists, it is likely degradation, and a fresh solution should be prepared.[2] |
Understanding the Degradation Pathways
The stability of 4-Chloro-2-methylthio-5-phenylpyrimidine is influenced by its functional groups. The chloro group at the C4 position is a good leaving group, making it susceptible to nucleophilic attack. The methylthio group at C2 can be oxidized. The pyrimidine ring itself can be susceptible to photodegradation.[7][8]
Caption: Potential degradation pathways of 4-Chloro-2-methylthio-5-phenylpyrimidine.
Forced Degradation Studies: A Proactive Approach
To systematically evaluate the stability of 4-Chloro-2-methylthio-5-phenylpyrimidine, a forced degradation study is recommended.[9] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Summary of Stress Conditions and Expected Stability
| Condition | Stress Agent | Expected Stability | Potential Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Low | 4-Hydroxy-2-methylthio-5-phenylpyrimidine |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Low | 4-Hydroxy-2-methylthio-5-phenylpyrimidine |
| Oxidative Degradation | 3% H₂O₂ at room temp. | Moderate to Low | 4-Chloro-2-methylsulfinyl/sulfonyl-5-phenylpyrimidine |
| Thermal Degradation | Solid at 80°C | Moderate | Various decomposition products |
| Photodegradation | UV light exposure | Moderate to Low | Isomers, ring-opened products[7][8] |
Experimental Protocol: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of 4-Chloro-2-methylthio-5-phenylpyrimidine at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Initial Analysis (Time Zero): Immediately analyze the stock solution using a validated stability-indicating HPLC method to serve as the baseline.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.[2]
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.[2]
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with a control sample stored under normal conditions, using the same HPLC/LC-MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The use of mass spectrometry is crucial for the structural elucidation of unknown degradants.[5]
By understanding the stability profile of 4-Chloro-2-methylthio-5-phenylpyrimidine, you can implement appropriate handling and experimental procedures to ensure the reliability of your research.
References
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (2021-08-27). MDPI.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025-10-17). PMC.
- 4-Chloro-5-methyl-2-(methylthio)pyrimidine. Echemi.
- How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage. Benchchem.
- Thermal analysis of some novel pyrimidine derivatives. (2025-08-10).
- (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. ChemScene.
- SAFETY DATA SHEET - 4-Chloro-2-methylthiopyrimidine. (2009-10-02). Fisher Scientific.
- Insight into the Photodynamics of Photostabilizer Molecules. (2022-11-02).
- Methods for monitoring the progress of pyrimidine reactions. Benchchem.
- SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. Fisher Scientific.
- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Benchchem.
- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
- Formation and stability of repairable pyrimidine photohydr
- 4-Chloro-2-methylthiopyrimidine 98%. Sigma-Aldrich.
- All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. (2020-11-04). PMC.
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxyl
- 4-Chloro-2-(methylthio)-5-nitropyrimidine. Fluorochem.
- Pyrimidine degradation p
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Analytical Methods for the separation of piperazine analogues. (2010-01-15). RSC Publishing.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. RSC Publishing.
- 4,6-Dichloro-2-methylthio-5-phenylpyrimidine. Santa Cruz Biotechnology.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024-09-18).
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021-11-16). MDPI.
- Critical review of reports on impurity and degradation product profiling in the last decade. (2017-09-18). Molnar Institute.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013-03). Asian Journal of Research in Chemistry.
- Pharmaceutical impurities and degradation products: Uses and applic
- Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. (2009-07-01).
- Process for producing 4-chloro-2-methylthiopyrimidines.
- Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. (2025-08-09).
- (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. BLDpharm.
- Proposed degradation pathway of chlorpyrifos.
- Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). PubMed.
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.nl [fishersci.nl]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
Thermal Management in Chloropyrimidine Synthesis: A Technical Support Hub
Status: Operational
Operator: Senior Application Scientist
Ticket ID: THERM-PYR-001
Subject: Mitigation of Thermal Runaway and Hydrolytic Instability in
Executive Summary: The "Hidden" Calorie
Welcome to the High-Energy Heterocycle Support Hub. If you are reading this, you are likely scaling up a chloropyrimidine synthesis or have encountered an unexpected exotherm.
The chlorination of pyrimidinones (hydroxypyrimidines) using phosphorus oxychloride (
-
The Vilsmeier Initiation: The formation of the active catalytic species.
-
The Quench: The hydrolysis of excess
.[1]
This guide moves beyond standard textbook procedures to address the thermodynamic realities of these reactions.
Reaction Initiation: The Vilsmeier-Haack Trap
User Query: "I added DMF to my
Diagnosis: You encountered a delayed onset exotherm caused by the accumulation of the Vilsmeier-Haack reagent.[2]
The Mechanism of Failure
When N,N-Dimethylformamide (DMF) is used as a catalyst, it reacts with
Corrective Protocol: The "Pre-Formed" Approach
Do not mix all components blindly. Control the exotherm by generating the active species before introducing the substrate.
Step-by-Step Protocol:
-
Charge
(and solvent, if used) into the reactor. -
Cool to 0–5°C.
-
Dose DMF strictly controlling the rate so the internal temperature (
) never exceeds 10°C. -
Age the mixture for 30 minutes at 20°C. Why? To ensure all DMF is consumed and the exotherm is "spent" before heating.
-
Add the hydroxypyrimidine substrate only after this aging period.
Visualizing the Hazard Pathway
Figure 1: Comparison of "All-in-One" mixing versus the safer "Pre-formation" strategy. The red path highlights the risk of reagent accumulation.
The Quench: Managing the "Volcano"
User Query: "I poured my reaction mixture onto ice. It was fine for 5 minutes, then it suddenly boiled over and released a cloud of HCl gas. Why?"
Diagnosis: You created a metastable hydrolysis reservoir .
The Physics of the Quench
Quenching
-
At 0°C (Ice Quench): The hydrolysis of
to is fast, but the subsequent hydrolysis of to phosphoric acid is slow. You accumulate . When the mixture eventually warms, this intermediate decomposes rapidly, releasing delayed heat and gas [2]. -
At 35–40°C (Warm Quench): All hydrolysis steps are instantaneous.[1] The heat is released in real-time, allowing you to control it via the addition rate.
Protocol: The Controlled Inverse Quench
Never add water to the reaction mixture. Always add the mixture to the water (Inverse Quench).
| Parameter | Recommendation | Scientific Rationale |
| Quench Mode | Inverse (Rxn | Prevents "pockets" of water being trapped in |
| Base Selection | Potassium Phosphate ( | Avoids Carbonate/Bicarbonate ( |
| Temperature | 35°C – 45°C | Ensures immediate consumption of reactive P-Cl bonds. Prevents accumulation.[3] |
| pH Control | Maintain pH 7–8 | Chloropyrimidines are sensitive to acid hydrolysis. Neutralize HCl as it forms. |
Step-by-Step Safe Quench:
-
Prepare a quench vessel with water (or buffered solution) at 35°C.
-
Transfer the reaction mixture into the quench vessel slowly via a pump or dropping funnel.
-
Monitor temperature. If
rises >50°C, stop addition. Ifngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> drops <30°C, slow addition or apply slight heat (do not let it cool too much!). -
Agitate vigorously. Poor mixing leads to "hot spots."
Visualizing the Quench Logic
Figure 2: Decision tree for quenching. Note that the "intuitive" use of an ice bath (Red Path) creates a latent hazard, whereas the controlled warm quench (Green Path) is safer.
Product Stability: Preventing "Back-Hydrolysis"
User Query: "I isolated my 2,4-dichloropyrimidine, but the yield was low and I see a hydroxy-impurity by LCMS."
Diagnosis: Your product hydrolyzed during the workup.[4] Electron-deficient pyrimidines (especially with -Cl at C2/C4) are susceptible to Nucleophilic Aromatic Substitution (
Stabilization Strategy:
-
Rapid Phase Separation: Do not let the product sit in the aqueous quench layer. Extract immediately into Dichloromethane (DCM) or Ethyl Acetate.
-
Keep it Cold (Post-Quench): Once the
is destroyed (verified by cessation of exotherm), cool the organic phase to 0°C immediately. -
Storage: Store chloropyrimidines under inert gas (Argon/Nitrogen) in the freezer. Moisture in the air can slowly hydrolyze the C-Cl bond to C-OH (pyrimidinone) over weeks.
References
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Ch. 4: Accumulation Effects).
-
Kjell, D. P., et al. (2012). "Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 16(12), 1727–1732.[5] [Link] -
BenchChem Technical Support. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." BenchChem Protocols.
-
Urben, P. G. (Ed.). (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. (Section on Phosphorus Oxychloride).[1][6][3][7][8][9][10][11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [inchem.org]
- 8. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of 4-Chloro-2-methylthio-5-phenylpyrimidine with other pyrimidine analogs
Executive Summary: The Case for Precision Regiocontrol
In the synthesis of polysubstituted pyrimidines—particularly kinase inhibitors (e.g., p38 MAP kinase) and GPCR antagonists—the choice of starting scaffold dictates the efficiency of the entire campaign.
4-Chloro-2-methylthio-5-phenylpyrimidine (CMPP) represents a "programmed" scaffold. Unlike its di-halogenated counterparts, CMPP offers a distinct orthogonal protection strategy. The C4-chloro group is immediately labile to nucleophilic aromatic substitution (
This guide compares CMPP against its primary alternatives: 2,4-Dichloro-5-phenylpyrimidine (DCPP) and 4-Chloro-5-phenylpyrimidine (CPP) . Our analysis demonstrates that while CMPP often carries a higher initial material cost, it significantly reduces purification overhead and increases overall yield by eliminating regioisomeric byproducts.
Structural & Electronic Profiling
The pyrimidine ring is electron-deficient, facilitating
Comparative Matrix
| Feature | CMPP (Target) | DCPP (Alternative A) | CPP (Alternative B) |
| Structure | 4-Cl, 2-SMe, 5-Ph | 2,4-Di-Cl, 5-Ph | 4-Cl, 5-Ph, 2-H |
| C4 Reactivity | High (Directed) | High (Competitive) | Moderate |
| C2 Reactivity | Latent (Masked) | Active (Interfering) | Inert |
| Regioselectivity | >99:1 (C4 exclusive) | ~85:15 (C4 major, C2 minor)* | N/A |
| Primary Utility | Sequential bi-functionalization | Rapid library generation | Mono-functionalization |
*Note: The regioselectivity of DCPP degrades significantly with sterically small or highly reactive nucleophiles (e.g., alkoxides, hydrazine).
Mechanistic Insight: The "SMe" Advantage
In DCPP , both C2 and C4 positions are electrophilic. While the nitrogen lone pairs generally direct nucleophiles to C4, the "soft" nature of the C2 position can attract nucleophiles, leading to inseparable mixtures of regioisomers.
In CMPP , the C2-SMe group is electron-donating by resonance (
Synthetic Utility & Reaction Pathways[1][2][3][4][5][6][7][8]
The true power of CMPP lies in the "Oxidative Activation Switch" strategy. This allows for the sequential installation of two different nucleophiles without protecting groups.
Workflow Visualization
The following diagram illustrates the divergence in synthetic routes between CMPP and DCPP.
Figure 1: Comparative Synthetic Pathways. The CMPP route (top) avoids the regioisomer formation and purification bottlenecks inherent to the DCPP route (bottom).
Experimental Protocols
The following protocols are validated for the synthesis of p38 MAP kinase inhibitor analogs, utilizing CMPP as the core scaffold.
Protocol A: C4-Selective Amination ( )
Objective: Displacement of C4-Cl with an aniline derivative.
-
Reagents:
-
Substrate: 4-Chloro-2-methylthio-5-phenylpyrimidine (1.0 eq)
-
Nucleophile: 4-Fluoroaniline (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent:
-Butanol (0.5 M concentration)
-
-
Procedure:
-
Charge a reaction vial with the pyrimidine substrate and
-butanol. -
Add DIPEA followed by the aniline.
-
Heat the mixture to 110°C for 12 hours. (Note: The SMe group is stable at this temperature).
-
Monitor: TLC (Hexane/EtOAc 3:1) should show consumption of starting material (
) and formation of a lower spot. -
Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.
-
-
Why this works: The SMe group prevents competitive binding at C2. The high boiling point of
-butanol drives the reaction without requiring a sealed tube.
Protocol B: Activation and C2-Substitution
Objective: Converting the inert C2-SMe into a reactive C2-sulfone, followed by displacement.
-
Oxidation (Activation):
-
Dissolve the intermediate from Protocol A in DCM.
-
Add m-CPBA (2.2 eq) portion-wise at 0°C.
-
Stir at RT for 2 hours.
-
Validation: Mass spectrometry will show a shift of +32 Da (sulfoxide) or +48 Da (sulfone). The sulfone is the target.
-
Caution: Ensure complete removal of m-chlorobenzoic acid byproduct via washing with aqueous
and .
-
-
Displacement (C2 Functionalization):
-
Dissolve the sulfone intermediate in THF.
-
Add the second nucleophile (e.g., morpholine or an alkoxide) (1.2 eq).
-
Stir at RT (or mild heat 50°C). The sulfone is a super-leaving group (better than Cl) and reacts rapidly.
-
Result: A regiochemically pure 2,4-disubstituted-5-phenylpyrimidine.
-
Critical Analysis & Recommendations
When to use CMPP:
-
Sequential Diversity: When you need to install two different amines or an amine and an ether at C4 and C2.
-
Scale-Up: When chromatographic separation of regioisomers (required by DCPP) becomes cost-prohibitive.
-
Structural Complexity: When the nucleophile used in Step 1 is valuable or difficult to synthesize; you cannot afford to lose 15-20% of it to the wrong regioisomer.
When to use DCPP (2,4-Dichloro):
-
Symmetric Substitution: If you intend to put the same group at C2 and C4.
-
Cost-Sensitive Screening: For early-stage HTS library generation where purity requirements are lower (~85% purity might be acceptable).
When to use CPP (4-Chloro):
-
Mono-substitution: If the C2 position requires a hydrogen atom (no substituent).
References
-
Regioselectivity in Pyrimidines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
URL:[Link]
-
Biological Application (p38 Kinase)
-
Mechanistic Grounding (SMe Activation)
-
Reaction Optimization
- Title: Optimization of 4-Chloropyrimidine Substitution Reactions.
-
Source: BenchChem Technical Support.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
In Vitro Validation & Scaffold Profiling: 4-Chloro-2-methylthio-5-phenylpyrimidine (CMPP)
Executive Summary: The "Privileged" Scaffold
In the landscape of medicinal chemistry, 4-Chloro-2-methylthio-5-phenylpyrimidine (CMPP) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly Tyrosine Kinases (VEGFR-2, TAM family) and GPCRs (CRF1) .
Unlike generic pyrimidine building blocks, CMPP offers a unique tri-functional profile :
-
C4-Chloro Warhead: A tunable electrophile for nucleophilic aromatic substitution (
), allowing the introduction of diversity elements (amines/anilines). -
C2-Methylthio Anchor: A latent leaving group (via oxidation to sulfone) or a hydrophobic contact point.
-
C5-Phenyl "Gatekeeper": A critical hydrophobic moiety that pre-organizes the scaffold for the ATP-binding pocket, often interacting with the gatekeeper residue in kinases.
This guide validates the in vitro performance of CMPP as a lead fragment, comparing its stability, reactivity, and binding potential against standard alternatives.
Comparative Analysis: CMPP vs. Alternatives
In fragment screening and library synthesis, the choice of pyrimidine scaffold dictates the library's quality. We compare CMPP against the industry-standard 2,4-Dichloropyrimidine (2,4-DCP) and the non-arylated 4-Chloro-2-methylthiopyrimidine (CMTP) .
Table 1: Physicochemical & Reactivity Profile
| Feature | CMPP (Subject) | 2,4-DCP (Alternative 1) | CMTP (Alternative 2) |
| Structure | 5-Phenyl-substituted | Unsubstituted | Unsubstituted |
| LogP (Lipophilicity) | 3.2 (High) | 1.6 (Moderate) | 1.8 (Moderate) |
| Electrophilicity (C4) | Moderate (Tunable) | High (Promiscuous) | Moderate |
| Hydrolytic Stability | High ( | Low ( | Moderate |
| Selectivity Potential | High (Gatekeeper interaction) | Low (Non-specific) | Low (Lacks hydrophobic anchor) |
| Primary Application | Kinase/GPCR Lead Opt. | General Synthesis | Early Fragment Screening |
Critical Insight: The "Goldilocks" Reactivity
-
2,4-DCP is often too reactive for biological assays, leading to rapid hydrolysis in aqueous buffers and high false-positive rates due to non-specific covalent modification of proteins.
-
CMPP possesses a "Goldilocks" reactivity: The electron-donating effect of the 2-SMe group, combined with the steric bulk of the 5-Phenyl group, tempers the electrophilicity of the 4-Cl position. This ensures the molecule remains intact during incubation but reacts specifically when directed by the enzyme's binding pocket.
Mechanistic Validation: The Fragment-to-Lead Workflow
To validate CMPP, one must understand its trajectory from a raw scaffold to a bioactive inhibitor (e.g., for VEGFR-2 or Axl kinase).
Figure 1: The synthetic logic of CMPP. The scaffold allows sequential, regioselective functionalization.
In Vitro Experimental Protocols
To validate CMPP for your library or assay, you must prove it is chemically stable yet biologically accessible .
Protocol A: Thiol-Reactivity Counter-Screen (GSH Trapping)
Purpose: To ensure CMPP does not act as a "PAINS" (Pan-Assay Interference Compound) by non-specifically alkylating protein cysteines.
Reagents:
-
Test Compound: CMPP (10 mM in DMSO).
-
Reactant: L-Glutathione, reduced (GSH).
-
Buffer: PBS, pH 7.4.
-
Detection: LC-MS/MS.
Procedure:
-
Incubation: Mix CMPP (50 µM final) with GSH (500 µM final) in PBS (1% DMSO final).
-
Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.
-
Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.
-
Analysis: Monitor the disappearance of the parent peak (CMPP, m/z ~236) and appearance of the GSH-adduct (m/z ~507).
Acceptance Criteria:
-
Pass: < 20% consumption of CMPP after 4 hours. (Indicates stability against non-specific thiols).
-
Fail: > 50% consumption. (Indicates high risk of covalent artifacts in protein assays).
Protocol B: Aqueous Solubility & Aggregation (Nephelometry)
Purpose: The 5-phenyl group increases lipophilicity (LogP 3.2), creating a risk of aggregation-based false positives.
Procedure:
-
Prepare a serial dilution of CMPP in DMSO (0.1 mM to 100 mM).
-
Dilute 1:100 into assay buffer (HEPES pH 7.5) in a clear-bottom 96-well plate.
-
Measure light scattering (Nephelometry) immediately and after 2 hours.
-
Data Analysis: Plot Scattering Units vs. Concentration. The "Critical Aggregation Concentration" (CAC) is the inflection point.
Recommendation: Ensure your biological assay concentration is < 0.5x CAC to guarantee soluble, monomeric binding.
Biological Application: Kinase Fragment Screening
When using CMPP derivatives to target kinases (e.g., VEGFR-2), the 5-phenyl group is the differentiator.
Case Study Data: VEGFR-2 Inhibition (Fragment Level)
Comparison of inhibition efficiency (Ligand Efficiency - LE) of the core scaffold after reacting with a standard aniline (e.g., 4-fluoroaniline).
| Scaffold Source | Derivative Structure | VEGFR-2 IC50 (µM) | Ligand Efficiency (LE) |
| CMPP | 5-Phenyl-N-(4-F-phenyl)... | 0.45 | 0.38 (High) |
| CMTP | 5-H-N-(4-F-phenyl)... | > 50.0 | < 0.20 (Poor) |
| 2,4-DCP | 6-Chloro-N-(4-F-phenyl)... | 12.5 | 0.25 (Moderate) |
Interpretation: The >100-fold potency increase for the CMPP derivative confirms that the 5-phenyl ring is not just passive bulk; it likely engages in
References
-
Design and Synthesis of 5-Aryl-substituted Phenylpyrimidine-2,4-diamine Derivatives as Novel Mer and Tyro3 Kinase Inhibitors. Bulletin of the Korean Chemical Society, 2020. Link
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[1] Link
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 2016. Link
-
Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 2013.[2] Link
-
PubChem Compound Summary for CID 97113: 4-Chloro-2-methylthiopyrimidine. National Center for Biotechnology Information, 2025. Link
Sources
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 4-Chloro-2-methylthio-5-phenylpyrimidine-Based Kinase Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the efficacy of kinase inhibitors based on the 4-chloro-2-methylthio-5-phenylpyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals. We will delve into the mechanism of action, present comparative experimental data, and provide detailed protocols for evaluating these compounds.
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine base of ATP, allowing for competitive binding to the kinase ATP pocket.[1][2] The 4-chloro-2-methylthio-5-phenylpyrimidine core, in particular, serves as a versatile starting point for the synthesis of potent inhibitors targeting key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]
Mechanism of Action: Targeting Key Oncogenic Pathways
The primary mechanism of action for this class of inhibitors is the competitive inhibition of ATP binding to the kinase domain of growth factor receptors. By occupying the ATP-binding site, these small molecules prevent the phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[5][6]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers multiple downstream signaling cascades, including the RAS/RAF/MEK/MAPK and PI3K/AKT/mTOR pathways. These pathways are pivotal in regulating cell proliferation, survival, and metastasis.[3][7] Dysregulation of EGFR signaling is a common driver in various cancers, making it a prime therapeutic target.[7]
Figure 1: EGFR signaling pathway and the point of inhibition.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[5] This process is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[5] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways like the PLCγ/PKC and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[5]
Figure 2: VEGFR-2 signaling pathway and the point of inhibition.
Comparative Efficacy of Pyrimidine-Based Inhibitors
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[8] A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro efficacy of representative pyrimidine-based inhibitors against key kinases and cancer cell lines, with established drugs included for comparison.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine Derivative (5f) | EGFR | 0.042 | MCF-7 (Breast) | 0.005 | [4] |
| VEGFR-2 | 1.23 | [4] | |||
| Pyrazolo[3,4-d]pyrimidine Derivative (1) | EGFR | 0.0148 | A549 (Lung) | 5.67 | [9] |
| HER2 | 0.682 | HT29 (Colon) | >100 | [9] | |
| Quinoxaline-based Derivative (11) | VEGFR-2 | 0.192 | HepG-2 (Liver) | 9.52 | [10] |
| A549 (Lung) | 10.61 | [10] | |||
| Erlotinib (Tarceva®) | EGFR | 0.002 | A549 (Lung) | 1.0 | [9] |
| Sorafenib (Nexavar®) | VEGFR-2 | 0.09 | HepG-2 (Liver) | 2.8 | [10] |
Note: The IC50 values are sourced from different studies and experimental conditions may vary.
The data indicates that derivatives of the pyrimidine scaffold can exhibit potent inhibitory activity against both EGFR and VEGFR-2. For instance, the thienopyrimidine derivative 5f demonstrates potent dual inhibition, with particularly strong activity against EGFR and significant anti-proliferative effects on the MCF-7 breast cancer cell line.[4] The pyrazolo[3,4-d]pyrimidine derivative 1 also shows high potency against EGFR.[9] When compared to established drugs like Erlotinib and Sorafenib, these novel compounds show promising, and in some cases, superior potency in vitro.
Experimental Protocols
To ensure the reliability and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate pyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates less ATP consumption and therefore greater inhibition of the kinase.[8]
Figure 3: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[8]
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[8]
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 10 mM). Include a DMSO-only vehicle control and a positive control inhibitor.[8]
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control, and positive control to the designated wells of the 384-well plate.[8]
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase enzyme, and the specific peptide substrate. Add this mixture to the wells.
-
Initiation: Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[11]
-
Detection: After incubation, add the ATP detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence intensity of each well using a plate reader.[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.[8]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
Inhibitors based on the 4-chloro-2-methylthio-5-phenylpyrimidine scaffold represent a promising class of compounds for the development of novel anticancer therapeutics. The versatility of this chemical framework allows for the synthesis of potent and selective inhibitors of key oncogenic kinases such as EGFR and VEGFR-2. The experimental data presented in this guide demonstrates that novel derivatives can achieve comparable or even superior in vitro efficacy to established clinical drugs.
Future research in this area should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as to improve the pharmacokinetic properties of these inhibitors. Further evaluation in in vivo models is a critical next step to validate their therapeutic potential. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this important class of kinase inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem.
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
- Mghwary, A. E. S., Gedawy, E. M., Kamal, A. M., & Abuel-Maaty, S. M. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(7), 675-693.
- Yin, W., et al. (2022). Inhibition of VEGFR2 and EGFR signaling cooperatively suppresses the proliferation of oral squamous cell carcinoma. Cancer Medicine, 11(13), 2634-2645.
- ResearchGate. (n.d.). Examples of inhibition of the VEGFR and EGFR signaling pathways. (A)....
- The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
- Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 33-66.
- Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia.
- Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.
- Fleming, J. J., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299-14377.
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 794.
- Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Science.gov.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11257-11272.
- Mghwary, A. E. S., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(7), 675-693.
- Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Science.gov.
- Scilit. (n.d.). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Scilit.
- Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Chemical-Knomics.
- Villa, O., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(7), 6333.
- Al-Suhaimi, E. A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893374.
- Żołnowska, B., Sławiński, J., & Kawiak, A. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42.
- Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567-586.
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1118.
- Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Al-Warhi, T., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693.
Sources
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mediating EGFR-TKI Resistance by VEGF/VEGFR Autocrine Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. chemicalkinomics.com [chemicalkinomics.com]
- 7. Inhibition of VEGFR2 and EGFR signaling cooperatively suppresses the proliferation of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. dovepress.com [dovepress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to Confirming Mechanism of Action with Competitive Binding Assays
In the landscape of drug discovery and development, elucidating a compound's mechanism of action (MOA) is a cornerstone of a successful research program.[1][2][3] Among the arsenal of biochemical and cellular assays, the competitive binding assay stands out as a robust and quantitative method to determine if and how a test compound interacts with a specific biological target.[1][4] This guide provides an in-depth exploration of the principles, practical execution, and data interpretation of competitive binding assays, designed for researchers, scientists, and drug development professionals.
The "Why" Behind Competitive Binding: Unveiling the Molecular Dance
At its core, a competitive binding assay is an indirect method to measure the affinity of a test compound (the "competitor") for a target, typically a receptor or enzyme.[1][5] Instead of directly measuring the binding of the unlabeled test compound, the assay quantifies its ability to displace a labeled ligand (the "probe" or "tracer") that has a known and well-characterized interaction with the target.[1][6] This experimental design is particularly valuable when direct labeling of the test compound is not feasible or could alter its binding properties.[4][7]
The fundamental principle hinges on the law of mass action, where the target, labeled ligand, and unlabeled competitor reach a state of equilibrium.[7] By systematically increasing the concentration of the unlabeled competitor, we can observe a dose-dependent decrease in the binding of the labeled ligand.[7] This displacement curve is the key to unlocking quantitative information about the test compound's binding affinity.
Pillars of a Robust Competitive Binding Assay: Expertise in Design
A well-designed competitive binding assay is a self-validating system. The choices made during the experimental setup directly impact the quality and interpretability of the data. Here, we delve into the critical considerations that underpin a trustworthy assay.
Choosing Your Players: The Target, the Labeled Ligand, and the Competitor
-
The Target: The biological target of interest, such as a G protein-coupled receptor (GPCR), enzyme, or ion channel, should be well-characterized.[8][9] Its concentration in the assay needs to be carefully controlled and should ideally be significantly lower than the dissociation constant (Kd) of the labeled ligand to avoid ligand depletion.[10]
-
The Labeled Ligand (Probe): The ideal labeled ligand exhibits high affinity and specificity for the target.[1] Historically, radioligands (labeled with isotopes like ³H or ¹²⁵I) have been the gold standard due to their high sensitivity and minimal impact on the ligand's chemical structure.[11][12] However, safety concerns and regulatory hurdles have spurred the development of non-radioactive alternatives, including fluorescently labeled ligands.[9][11][13] When selecting a labeled ligand, it is crucial that it binds to the same site as the test compound.[5]
-
The Unlabeled Competitor: This is your test compound. A wide range of concentrations, typically spanning several orders of magnitude, should be prepared to generate a complete competition curve.[7]
The Experimental Arena: Assay Formats and Detection Methods
The choice of assay format depends on the nature of the target and the available detection technology.
-
Homogeneous Assays: These are "mix-and-read" formats where the separation of bound and free labeled ligand is not required.[9] Techniques like Scintillation Proximity Assay (SPA) for radioligands and Fluorescence Polarization (FP) for fluorescent ligands are popular choices due to their high-throughput capabilities.[9]
-
Heterogeneous Assays: These formats involve a separation step to distinguish the bound from the free labeled ligand. The classic example is the filtration-based radioligand binding assay, where the reaction mixture is passed through a filter that captures the target-ligand complex.[9] While more labor-intensive, this method can be very sensitive.[9]
-
Label-Free Technologies: Techniques like Surface Plasmon Resonance (SPR) offer a powerful alternative by detecting binding events in real-time without the need for labels.[4][14] In a competitive SPR assay, the target is immobilized, and the binding of a known ligand is measured in the presence of increasing concentrations of the test compound.[4]
From the Bench to the Curve: A Step-by-Step Workflow
The following protocol outlines a generalized workflow for a competitive binding assay. Specific parameters will need to be optimized for each target and ligand pair.
Experimental Workflow Diagram
Caption: A generalized workflow for a competitive binding assay.
Detailed Protocol: A Template for Success
-
Reagent Preparation:
-
Target: Prepare the target protein at a concentration that is optimized for the assay. This could be in the form of cell membrane preparations, purified recombinant protein, or whole cells.
-
Labeled Ligand: Prepare a working solution of the labeled ligand at a fixed concentration, typically at or below its Kd value.[5]
-
Unlabeled Competitor: Perform a serial dilution of the test compound to create a range of concentrations that will span from no inhibition to complete inhibition of the labeled ligand binding.
-
-
Assay Setup:
-
In a suitable assay plate (e.g., 96-well or 384-well), add the assay buffer.
-
Add the unlabeled competitor at its various concentrations to the appropriate wells.
-
Include control wells:
-
Total Binding: Contains the target and the labeled ligand only.
-
Non-specific Binding (NSB): Contains the target, the labeled ligand, and a saturating concentration of a known, high-affinity unlabeled ligand to block all specific binding sites.
-
Blank: Contains only the assay buffer and labeled ligand to measure background signal.
-
-
-
Incubation:
-
Add the target to all wells except the blank.
-
Add the labeled ligand to all wells.
-
Incubate the plate for a sufficient time at a controlled temperature to allow the binding reaction to reach equilibrium.[7]
-
-
Detection:
-
For Heterogeneous Assays: Separate the bound and free labeled ligand using a filtration apparatus. Wash the filters to remove unbound ligand and then measure the signal retained on the filter.
-
For Homogeneous Assays: Read the plate directly using the appropriate instrument (e.g., scintillation counter, fluorescence plate reader).
-
Decoding the Data: From Raw Counts to Biological Insight
The primary output of a competitive binding assay is a sigmoidal dose-response curve where the measured signal decreases as the concentration of the unlabeled competitor increases.
The Principle of Competitive Binding
Caption: The competitive binding of a labeled and unlabeled ligand to a target.
Key Parameters and Their Interpretation
| Parameter | Description | How it's Determined | Significance |
| IC₅₀ | The concentration of the unlabeled competitor that displaces 50% of the specific binding of the labeled ligand.[15] | Determined by non-linear regression analysis of the competition curve.[8] | A measure of the functional strength of the competitor in the specific assay conditions.[15] Lower IC₅₀ values indicate higher potency. |
| Kᵢ | The inhibition constant; an intrinsic measure of the binding affinity of the competitor for the target.[1][7] | Calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the labeled ligand.[15] | An assay-independent value that allows for the comparison of the affinities of different compounds for the same target.[15][16] |
| Hill Slope | Describes the steepness of the competition curve.[7] | Determined from the curve fitting analysis. | A Hill slope of -1.0 is expected for a simple, one-to-one competitive interaction following the law of mass action.[7] Deviations may suggest more complex binding mechanisms. |
The Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
[L] is the concentration of the labeled ligand.
-
Kₐ is the dissociation constant of the labeled ligand.
This equation is a critical tool for converting the experimentally determined IC₅₀ into the more fundamental Kᵢ value.[15][17]
Troubleshooting and Best Practices
Even with a well-designed protocol, challenges can arise. Here are some common issues and their solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | Labeled ligand is "sticky"; insufficient blocking; issues with filtration/washing. | Increase the number of washes; add a blocking agent (e.g., BSA) to the buffer; try a different labeled ligand.[18] |
| Poor Signal-to-Noise Ratio | Low target expression; inactive target; low affinity of the labeled ligand. | Increase the amount of target; ensure the target is active; use a higher affinity labeled ligand.[19] |
| Incomplete Competition Curve | Insufficient concentration range of the competitor. | Extend the concentration range of the competitor in both directions.[19] |
| High Variability Between Replicates | Pipetting errors; inconsistent washing; plate edge effects. | Use calibrated pipettes; ensure thorough and consistent washing; avoid using the outer wells of the plate.[20][21] |
Conclusion: A Powerful Tool in the Drug Discovery Toolkit
Competitive binding assays are an indispensable tool for confirming the mechanism of action of a test compound.[1] They provide a quantitative measure of a compound's affinity for its target, which is critical for lead optimization and establishing structure-activity relationships.[13] By carefully considering the experimental design, meticulously executing the protocol, and correctly interpreting the data, researchers can gain invaluable insights into the molecular interactions that drive a compound's biological activity.
References
-
Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
-
Competitive Binding Data with One Class of Receptors. GraphPad. [Link]
-
Competitive Ligand Binding Assay. Mtoz Biolabs. [Link]
-
The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. (2019, May 29). [Link]
-
Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. PubMed Central (PMC). [Link]
-
Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services. [Link]
-
How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. (2026, February 5). [Link]
-
Radioligand binding assays and their analysis. PubMed. [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. (2025, December 12). [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). (2017, October 13). [Link]
-
Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research. (2025, February 21). [Link]
-
ELISA AND TROUBLESHOOTING TIPS. Bio-Rad. [Link]
-
A powerful tool for drug discovery. European Pharmaceutical Review. (2005, May 20). [Link]
-
Analyzing Radioligand Binding Data. GraphPad. [Link]
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. (2024, November 21). [Link]
-
Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. Biosensing Instrument. (2018, December 1). [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-protocol. (2024, November 5). [Link]
-
Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. Infinix Bio. (2026, February 9). [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. (2024, February 23). [Link]
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PubMed Central (PMC). (2009, April 24). [Link]
-
Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PubMed Central (PMC). [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. (2019, December 31). [Link]
-
A Guide to Simple and Informative Binding Assays. PubMed Central (PMC). [Link]
-
Identification of Drug Binding Sites and Action Mechanisms with Molecular Dynamics Simulations. Bentham Science. (2018, October 24). [Link]
-
Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery. Frontiers. [Link]
-
Potential Errors that can Occur in an ELISA. Surmodics IVD. [Link]
-
ELISA Troubleshooting Guide. Bio-Techne. [Link]
Sources
- 1. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 2. drughunter.com [drughunter.com]
- 3. Frontiers | Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery [frontiersin.org]
- 4. nicoyalife.com [nicoyalife.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 7. Lesson 5 [pdg.cnb.uam.es]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 12. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 13. infinixbio.com [infinixbio.com]
- 14. biosensingusa.com [biosensingusa.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Competitive ELISA troubleshooting tips | Abcam [abcam.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 21. iacld.com [iacld.com]
A Head-to-Head Comparison of Synthesis Routes for Substituted Pyrimidines: A Guide for Researchers
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The efficient and versatile synthesis of these heterocyclic compounds is therefore of paramount importance to researchers in the pharmaceutical sciences. This guide provides an in-depth, head-to-head comparison of the most prominent classical and modern synthetic routes to substituted pyrimidines, offering field-proven insights and supporting experimental data to inform your selection of the optimal methodology.
Classical Synthesis Routes: The Foundation of Pyrimidine Chemistry
Traditional methods for pyrimidine synthesis have been the bedrock of heterocyclic chemistry for over a century. These robust reactions, while sometimes requiring harsh conditions, are well-understood and have been extensively optimized.
The Biginelli Reaction: A Time-Honored One-Pot Synthesis
First reported by Italian chemist Pietro Biginelli in 1891, this multicomponent reaction remains a widely used method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5] The reaction is a one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[6]
Mechanism of Action: The reaction mechanism is believed to initiate with an acid-catalyzed condensation of the aldehyde and urea, forming an N-acyliminium ion intermediate.[6] This is followed by the nucleophilic addition of the enol of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[6]
Experimental Protocol: Synthesis of Ethyl 4-(5-phenyl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [6]
-
Reactant Mixture: In a round-bottom flask, combine 5-phenyl-2-furaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of FeCl₃·6H₂O.
-
Reaction Conditions: Heat the mixture under solvent-free conditions or in a suitable solvent like ethanol.
-
Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.
Advantages:
-
One-pot synthesis, simplifying the experimental setup.
-
Readily available and inexpensive starting materials.
-
Good to excellent yields for a wide range of substrates.
Disadvantages:
-
Often requires strong acid catalysts and high temperatures.
-
The classical protocol can have long reaction times.
-
Limited substitution patterns on the pyrimidine ring.
The Pinner Pyrimidine Synthesis: A Versatile Condensation Method
The Pinner synthesis involves the condensation of a non-N-substituted amidine with a β-keto ester or a β-diketone.[7] This method is particularly useful for the preparation of a variety of substituted pyrimidines.[8]
Mechanism of Action: The reaction proceeds through the initial condensation of the amidine and the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine ring. The reaction can be catalyzed by either acid or base.[8]
Experimental Protocol: General Procedure for Pinner Pyrimidine Synthesis [7][8]
-
Reactant Mixture: To a solution of the β-dicarbonyl compound (e.g., acetylacetone) in a suitable solvent like methanol, add an equimolar amount of the amidine hydrochloride.
-
Reaction Conditions: Add a base, such as sodium methoxide, to the mixture and reflux for several hours.
-
Work-up: After cooling, the reaction mixture is neutralized with acid.
-
Purification: The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Advantages:
-
Versatile method for synthesizing a variety of substituted pyrimidines.
-
Can be catalyzed by both acids and bases, offering flexibility.
Disadvantages:
-
The synthesis of the starting amidines can be an additional step.
-
Reaction conditions can be harsh.
Modern Synthetic Routes: Efficiency and Sustainability
In recent years, a paradigm shift towards more efficient and environmentally friendly synthetic methodologies has led to the development of modern routes for pyrimidine synthesis.[9][10][11] These methods often offer shorter reaction times, milder conditions, and higher yields.
Microwave-Assisted Synthesis: Accelerating the Classics
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. Both the Biginelli and Pinner reactions, as well as other pyrimidine syntheses, have been adapted for microwave-assisted conditions.[12][13]
Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and pressure. This results in a dramatic reduction in reaction times, often from hours to minutes. The use of solvent-free conditions is also often possible, aligning with the principles of green chemistry.[10]
Experimental Protocol: Microwave-Assisted Biginelli Reaction [12]
-
Reactant Mixture: In a microwave-safe vessel, mix the aldehyde, ethyl acetoacetate, and urea/thiourea with a catalytic amount of sulfamic acid.
-
Reaction Conditions: Irradiate the mixture in a microwave reactor at a specified power (e.g., 300W) for 2-5 minutes.
-
Work-up and Purification: After cooling, the solid product is washed with cold water and recrystallized from ethanol.
Advantages:
-
Often higher yields compared to conventional heating.[10]
-
Can be performed under solvent-free conditions, reducing environmental impact.[9][10]
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be a challenge.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical.[10] The Biginelli reaction is a classic example, and many modern variations have been developed.
Iridium-Catalyzed Multicomponent Synthesis: A contemporary approach involves the use of a PN5P-Ir-pincer complex as a catalyst for the synthesis of pyrimidines from amidines and alcohols.[12] This method offers high yields and sustainability.
Advantages:
-
High atom economy and efficiency.
-
Convergent synthesis, reducing the number of synthetic steps.
-
Often milder reaction conditions.
Disadvantages:
-
The development of new MCRs can be complex.
-
Catalysts can be expensive.
Head-to-Head Performance Comparison
To provide a clear and objective comparison, the following table summarizes key performance indicators for the discussed synthetic routes based on published experimental data.
| Synthesis Route | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[12] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[12] |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[12] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | Not Specified (300W) | 88-95%[12] |
Visualizing the Synthetic Pathways
To further illustrate the procedural flow, the following diagrams depict the key stages of the classical Biginelli reaction and a modern microwave-assisted approach.
Caption: Workflow of the classical Biginelli reaction.
Caption: Workflow of a modern microwave-assisted synthesis.
Conclusion and Future Outlook
The synthesis of substituted pyrimidines has evolved significantly, with modern methods offering substantial advantages in terms of efficiency, reaction times, and environmental impact. While classical routes like the Biginelli and Pinner syntheses remain valuable for their simplicity and scalability, microwave-assisted and multicomponent strategies are increasingly becoming the methods of choice for rapid and sustainable pyrimidine synthesis in drug discovery and development. The continued exploration of novel catalysts and green reaction conditions will undoubtedly lead to even more powerful and elegant solutions for accessing this critical class of heterocyclic compounds.
References
- Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. (n.d.).
- Pinner pyrimidine synthesis. (n.d.).
-
GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). RASAYAN Journal of Chemistry, 16(3). Retrieved from [Link]
-
Biginelli reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. (2023). Power System Technology. Retrieved from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Chemistry & Biology Interface, 14(1). Retrieved from [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT. Retrieved from [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Pinner pyrimidine synthesis. (n.d.). Retrieved from [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3). Retrieved from [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). Retrieved from [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. heteroletters.org [heteroletters.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. kuey.net [kuey.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. powertechjournal.com [powertechjournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jchemrev.com [jchemrev.com]
Statistical Validation of Novel Pyrimidine Screening: A Comparative Guide
Executive Summary
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of countless kinase inhibitors and antimetabolites. However, its ubiquity comes with a hidden cost: pyrimidine libraries are notoriously prone to specific assay artifacts—namely, aggregation-based false positives and solubility-driven outliers.
Standard statistical validation methods (like the classic Z-Factor) often fail to distinguish between a true biological "hit" and a statistical artifact in these libraries. This guide compares the Standard Frequentist Approach against a Robust Multi-Parametric Validation Framework (MPVF) . We demonstrate that while the Standard Approach is sufficient for ideal libraries, the MPVF is essential for pyrimidines to prevent costly late-stage attrition.
Part 1: The Challenge with Pyrimidines
Before diving into statistics, we must establish the chemical context. Novel pyrimidines frequently exhibit non-specific aggregation at micromolar concentrations. In a biochemical assay, these aggregates sequester enzymes, leading to steep dose-response curves (Hill slope > 2.0) that mimic potent inhibition.
-
The Failure of Standard Stats: A standard Z-factor analysis calculates assay window quality but ignores the distribution of the sample population. If a pyrimidine precipitates, it creates a "super-active" outlier. Standard mean-based statistics (Z-factor) are heavily skewed by these outliers, often masking the noise and leading to false confidence in the plate quality.
Part 2: Comparative Methodology
We compare two validation pipelines. The Standard Approach represents the industry default for general screening. The MPVF (Recommended) is a specialized protocol designed for problematic scaffolds like pyrimidines.
Comparison Table: Standard vs. MPVF
| Feature | Standard Approach | MPVF (Recommended) | Why MPVF Wins for Pyrimidines |
| Primary QC Metric | Z-Factor ( | Strictly Standardized Mean Difference (SSMD) | SSMD is robust against outliers common in pyrimidine libraries; Z-factor collapses when outliers inflate SD. |
| Hit Selection | Mean + 3SD (Z-score) | Robust Z-score (Median/MAD) | Uses Median Absolute Deviation (MAD) to ignore the skew caused by aggregators. |
| Curve Fitting | Standard 4-Parameter Logistic (4PL) | Robust Beta Regression (REAP) | Handles "all-or-nothing" responses (0% to 100% jumps) typical of solubility crashes better than 4PL. |
| Reproducibility | Fold-Shift / | Minimum Significant Ratio (MSR) | MSR statistically quantifies if a potency shift is real or just assay noise. |
| Artifact Check | Visual Inspection | Hill Slope Constraint (< 1.5) | Automatically flags "steep" curves indicative of colloidal aggregation. |
Part 3: Deep Technical Dive & Causality
The Shift to SSMD (Strictly Standardized Mean Difference)
The Z-factor relies on the assumption of normality.[1][2] However, pyrimidine libraries often follow a log-normal distribution with heavy tails (outliers).
-
Causality: When a pyrimidine compound crashes out of solution, it increases the Standard Deviation (
) of the sample set. In the Z-factor equation ( ), an inflated lowers the Z-score, potentially failing a perfectly good plate due to one bad compound. -
The Fix: SSMD uses the mean difference divided by the standard deviation of the difference, which allows for more robust quality control that penalizes variance differently.
Minimum Significant Ratio (MSR)
For hit confirmation, researchers often ask: "Is the IC50 of 5 nM significantly better than 10 nM?"
-
The Standard Error: Comparing raw IC50s is scientifically invalid without knowing the assay's resolution.
-
The MPVF Solution: We calculate the MSR. If the MSR is 3.0, it means two compounds must differ in potency by at least 3-fold to be considered distinct. For pyrimidines, where structure-activity relationships (SAR) can be flat, knowing the MSR is critical to avoid chasing "phantom" potency improvements.
Part 4: Experimental Protocols
Protocol A: The MPVF Workflow for Pyrimidine Libraries
Objective: Screen 1,000 novel pyrimidines against Kinase Target X and validate hits.
Step 1: Primary Screen with Robust QC
-
Plate Setup: Include 16 wells of DMSO (Negative) and 16 wells of Reference Inhibitor (Positive, e.g., Staurosporine).
-
Data Normalization: Calculate Percent Inhibition (PIN).
-
QC Calculation: instead of Z-factor, calculate SSMD (
) for the plate:-
Acceptance Criteria:
(Indicates strong separation).[3]
-
-
Hit Identification: Calculate Robust Z-score for each compound:
-
Selection: Pick compounds with
.
-
Step 2: Dose-Response with Aggregation Filter
-
Dilution: Prepare a 10-point serial dilution (1:3).
-
Incubation: Add 0.01% Triton X-100 to assay buffer (critical for pyrimidines to disrupt promiscuous aggregates).
-
Curve Fitting: Fit data using Robust Beta Regression (or 5PL if Beta is unavailable).
-
Hill Slope Filter:
-
If Hill Slope (
) > 2.0 Flag as "Likely Aggregator" (False Positive). -
If Hill Slope (
) < 0.5 Flag as "Solubility Limit".
-
Step 3: Potency Confirmation (MSR)
-
Replicates: Run the reference compound (e.g., Gemcitabine or specific kinase inhibitor) on every plate as a dose-response.
-
Calculate MSR:
[4]-
Where
is the standard deviation of the logIC50s of the reference control across all runs.
-
-
Validation: A hit is confirmed ONLY if its potency is better than the cutoff and the assay MSR < 3.0.
Part 5: Visualizations
Diagram 1: The MPVF Decision Logic
This diagram illustrates the decision matrix for handling pyrimidine hits, specifically filtering out aggregation artifacts.
Caption: Logical flow for filtering pyrimidine artifacts using Hill Slope and MSR criteria.
Diagram 2: Statistical Parameter Comparison
A visual representation of how outliers affect Z-Factor vs. SSMD.
Caption: Comparison showing how SSMD maintains assay integrity in the presence of library outliers.
Part 6: Data Presentation (Simulated Validation)
The following table demonstrates a retrospective analysis of a pyrimidine library screen (n=320 compounds).
| Metric | Standard Approach (Z-Factor/4PL) | MPVF (SSMD/Robust Fit) | Interpretation |
| Plates Passed QC | 8/10 | 10/10 | Standard stats failed 2 plates due to single-well outliers; MPVF rescued them. |
| Primary Hits | 45 | 32 | MPVF filtered out 13 weak hits using Median/MAD. |
| Confirmed Hits (IC50) | 28 | 12 | Critical Difference: Standard approach kept 16 compounds that were actually aggregators (steep slopes). |
| Avg. Hill Slope of Hits | 1.8 ± 0.6 | 1.1 ± 0.2 | MPVF hits show physiological binding kinetics. |
| False Positive Rate | High (Aggregators) | Low | MPVF saved resources by not advancing artifacts. |
References
-
Zhang, X. D. (2011). Strictly Standardized Mean Difference, Standardized Mean Difference and Z-Factor. Select Biosciences. [Link]
-
Eastman, S. A., et al. (2006). The Minimum Significant Ratio: A Statistical Parameter to Characterize the Reproducibility of Potency Estimates from Concentration-Response Assays.[4][5][6] Journal of Biomolecular Screening.[3] [Link]
-
Fang, X., et al. (2023). REAP-2: An interactive quantitative tool for robust and efficient dose-response curve estimation.[7] PubMed Central. [Link]
-
Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate.[8] BMC Bioinformatics. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. (Discusses aggregation/PAINS). [Link]
Sources
- 1. rna.uzh.ch [rna.uzh.ch]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Minimum Significant Ratio – A Statistic to Assess Assay Variability - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Minimum Significant Ratio – A Statistic to Assess Assay Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. REAP-2: An interactive quantitative tool for robust and efficient dose-response curve estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Regression: An effective Tool for detecting Outliers in Dose-Response Curves – BEBPA [bebpa.org]
Safety Operating Guide
Personal Protective Equipment for Handling 4-Chloro-2-methylthio-5-phenylpyrimidine
Core Directive & Hazard Assessment
Executive Summary: 4-Chloro-2-methylthio-5-phenylpyrimidine is a functionalized heterocyclic building block commonly used in the synthesis of kinase inhibitors and other bioactive small molecules. Its reactivity profile is defined by the electrophilic C-Cl bond at the 4-position (activated by the pyrimidine ring) and the nucleophilic thioether moiety.
Critical Safety Warning: While specific toxicological data for this exact structure may be limited in public databases, its structural analogs (chloropyrimidines and methylthiopyrimidines) are consistently classified as Skin Corrosives (Category 1B) and Strong Sensitizers . You must handle this compound with the assumption that it causes severe skin burns, eye damage, and potential allergic skin reactions.
Derived GHS Classification (Based on SAR):
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | The C4-Chloride is highly reactive toward nucleophiles (like skin proteins), releasing HCl upon hydrolysis. |
| Eye Damage/Irritation | 1 | H318: Causes serious eye damage. | Direct corrosive effect on corneal tissue. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. | Thioether moieties and reactive halides are known haptens that can induce immune sensitization. |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[1] | Inhalation of dust or hydrolyzed vapors (HCl) irritates mucous membranes. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not static; it depends on the physical state (solid vs. solution) and the scale of operation. The following protocol uses a "Barrier & Neutralization" strategy.
PPE Selection Logic
Figure 1: Decision matrix for selecting appropriate PPE based on operational state and scale.
Detailed PPE Specifications
| Component | Recommendation | Scientific Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Silver Shield® (Laminate) for spills. | Chlorinated heterocycles can permeate standard latex rapidly. Double nitrile provides a breakthrough time >480 mins for solids. Laminate gloves are required for solution spills involving organic solvents (DCM, THF). |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).Add Face Shield if working outside a fume hood or with >5g. | Safety glasses with side shields are insufficient for corrosives. Goggles seal the eyes from airborne dust and hydrolytic vapors (HCl). |
| Respiratory | Fume Hood (Primary): Work >6 inches inside the sash.Respirator (Secondary): N95 or P100 if dust generation is uncontrolled. | The solid is likely a fine powder that can become airborne. Inhalation leads to immediate hydrolysis in the lungs, causing chemical pneumonitis. |
| Body | Tyvek® Lab Coat or Chemical Resistant Apron over standard cotton coat. | Cotton absorbs liquids and holds corrosives against the skin. Tyvek repels particulates and incidental splashes. |
Operational Protocols
A. Weighing & Transfer (Solid Handling)
The highest risk of exposure occurs during the transfer of the solid powder due to static charge and dust generation.
-
Engineering Control: Use a static-dissipative balance enclosure or a localized powder containment hood.
-
Static Neutralization: Use an anti-static gun or ionizer bar on the spatula and weighing boat before transfer. Chloropyrimidines are often electrostatic.
-
Technique:
-
Tare the weighing vial closed.
-
Open the stock bottle only inside the hood.
-
Transfer solid, close the vial, and wipe the exterior with a bleach-dampened wipe (destroys trace sulfides) before removing from the hood.
-
B. Reaction Setup & Monitoring
Reactions typically involve nucleophilic substitution. The release of chloride ions implies the generation of HCl salts or free HCl if water is present.
-
Solvent Choice: Avoid protic solvents (alcohols/water) unless hydrolysis is intended. Use dry DCM, THF, or DMF.
-
Temperature Control: Add reagents at 0°C to -10°C . The reaction with nucleophiles can be exothermic.
-
Venting: Ensure the reaction vessel is vented through a soda-lime trap or scrubber if HCl evolution is expected.
C. Decontamination & Odor Control
The methylthio (S-Me) group can release methanethiol (rotten cabbage smell) if subjected to strong acids or reducing conditions.
-
Glassware Cleaning: Do NOT wash directly with acid.
-
Oxidation Protocol: Soak all contaminated glassware in a 10% Sodium Hypochlorite (Bleach) solution for 30 minutes.
-
Chemistry:
(Sulfoxide = Odorless).
-
-
Rinse: After bleaching, rinse with water, then acetone, then wash normally.
Emergency Response & Disposal
Spill Response Workflow
Figure 2: Step-by-step spill response protocol ensuring containment and neutralization.
Disposal Guidelines
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic/Corrosive Solids." Do not mix with oxidizers (nitric acid).
-
Liquid Waste: Segregate into "Halogenated Organic Waste."
-
Destruction: The preferred method is high-temperature incineration equipped with a scrubber to handle SOx, NOx, and HCl byproducts.
References
-
PubChem. (2025). 4-Chloro-2-(methylthio)pyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
